2-hydrazinyl-2-oxo-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJTZBUPLMNLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377125 | |
| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4740-46-9 | |
| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide, a compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this molecule, presented in a clear and structured format to facilitate its use in a research and development setting.
Introduction
This compound, also known as N-phenyloxamic acid hydrazide, is a chemical intermediate that serves as a versatile building block in the synthesis of various heterocyclic compounds and potential therapeutic agents. Its structure, incorporating a phenylacetamide and a hydrazinyl moiety, offers multiple reactive sites for further chemical modifications, making it a valuable precursor in the design of novel molecules with diverse biological activities. This guide outlines a reliable synthetic route and the analytical methods used to confirm the structure and purity of the final compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an intermediate ester, ethyl 2-oxo-2-(phenylamino)acetate, through the reaction of aniline with diethyl oxalate. The subsequent step is the hydrazinolysis of this ester using hydrazine hydrate to yield the final product.
A general synthetic scheme is presented below:
Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate
Aniline is reacted with diethyl oxalate. This reaction typically involves heating the reactants.
Step 2: Synthesis of this compound
The resulting ethyl 2-oxo-2-(phenylamino)acetate is then refluxed with hydrazine hydrate to produce this compound.[1]
Below is a diagram illustrating the synthesis workflow:
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate
A detailed experimental protocol for this step, including specific quantities of reagents, reaction conditions, and purification methods, would be required for precise replication. A general literature method involves boiling aniline with diethyl oxalate.[1] The product can be crystallized from water.
Step 2: Synthesis of this compound
To a solution of ethyl 2-oxo-2-(phenylamino)acetate in a suitable solvent such as ethanol, hydrazine hydrate is added. The reaction mixture is then refluxed for a specific period. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent like absolute ethanol can be performed to purify the final compound.[1]
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The expected characterization data are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃O₂ | [2][3] |
| Molecular Weight | 179.18 g/mol | [2][3] |
| CAS Number | 4740-46-9 | [2][3] |
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| IR (Infrared) Spectroscopy (KBr, cm⁻¹) | - N-H stretching (hydrazide and amide): ~3200-3400- C=O stretching (amide and hydrazide): ~1650-1700- N-H bending (amide II): ~1550- C-N stretching: ~1300-1400- Aromatic C-H stretching: ~3000-3100- Aromatic C=C stretching: ~1450-1600 |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (DMSO-d₆, δ ppm) | - Aromatic protons (phenyl group): ~7.0-8.0 (multiplet, 5H)- Amide N-H proton: ~9.5-10.5 (singlet, 1H)- Hydrazide N-H protons: ~4.5 (broad singlet, 2H) and ~9.0-10.0 (singlet, 1H) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (DMSO-d₆, δ ppm) | - Carbonyl carbons (amide and hydrazide): ~160-170- Aromatic carbons: ~120-140 |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 179 |
The following diagram illustrates the logical relationship in the characterization process, from the synthesized compound to its analytical confirmation.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The outlined two-step synthetic procedure, coupled with the expected analytical data, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The provided experimental framework and characterization benchmarks will aid in the successful preparation and validation of this important chemical intermediate, paving the way for its application in the development of novel compounds with potential therapeutic value.
References
An In-depth Technical Guide on the Chemical Properties of 2-hydrazinyl-2-oxo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-hydrazinyl-2-oxo-N-phenylacetamide. This compound, also known as N-phenyloxamic acid hydrazide, is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential therapeutic applications. This document outlines detailed experimental protocols, presents key chemical data in a structured format, and includes visualizations of synthetic pathways to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, compiled from various chemical databases and literature sources.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 4740-46-9 | [1] |
| Molecular Formula | C₈H₉N₃O₂ | [1] |
| Molecular Weight | 179.18 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 217-219 °C | [3] |
| SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NN | [1] |
| InChI | InChI=1S/C8H9N3O2/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | [1] |
Synthesis
The primary synthetic route to this compound involves a two-step process, starting from aniline. The first step is the formation of an intermediate ester, ethyl oxo(phenylamino)acetate, which is then reacted with hydrazine hydrate to yield the final product.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of ethyl oxo(phenylamino)acetate [3]
-
To a stirred solution of aniline (1.8 mL, 20 mmol) and triethylamine (2.8 mL, 20 mmol) in dichloromethane (60 mL) at 0 °C, a solution of ethyl oxalyl chloride (2.2 mL, 20 mmol) in 20 mL of dichloromethane is slowly added.
-
The reaction mixture is stirred for 1 hour at 0 °C.
-
The mixture is then allowed to warm to room temperature and stirred for an additional hour.
-
The solvent is evaporated under reduced pressure to yield ethyl oxo(phenylamino)acetate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound [3]
-
To a solution of ethyl oxo(phenylamino)acetate (3.74 g, 19 mmol) in 135 mL of 96% ethanol, hydrazine hydrate (1.13 mL, 23 mmol) is added dropwise.
-
The resulting solution is stirred at room temperature for 2 hours.
-
The precipitate that forms is collected by filtration to give this compound.
-
The product can be used in subsequent steps without further purification, or it can be recrystallized from a suitable solvent such as ethanol to improve purity.
Caption: Synthetic workflow for this compound.
Spectral Data
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound has been reported with the following key absorptions:[3]
| Wavenumber (cm⁻¹) | Assignment |
| 3319, 3284 | N-H stretching (amine and amide) |
| 1668 | C=O stretching (amide) |
The presence of strong N-H and C=O stretching bands is characteristic of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for the parent compound are not explicitly available. However, for its derivatives, the aromatic protons of the phenyl group typically appear in the range of δ 7.0-8.0 ppm in the ¹H NMR spectrum. The N-H protons would be expected to appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration. In the ¹³C NMR spectrum, the carbonyl carbons would be expected to resonate at the downfield region (around 160-170 ppm).
Mass Spectrometry
High-resolution mass spectrometry would be expected to show the molecular ion peak corresponding to the exact mass of the compound (C₈H₉N₃O₂), which is 179.0695 g/mol .
Reactivity and Applications in Synthesis
The primary utility of this compound in research and drug development lies in its role as a versatile synthetic intermediate. The hydrazinyl group is a key functional moiety that readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives.[4] These hydrazones are a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.[4]
Experimental Protocol: General Synthesis of Hydrazone Derivatives
-
In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent, such as ethanol or acetic acid.
-
Add an equimolar amount of the desired aldehyde or ketone (1 mmol) to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid (2-3 drops), can be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux for a period of 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF-water mixtures).
Caption: Role as an intermediate in bioactive hydrazone synthesis.
Biological Significance of Derivatives
While this compound itself is not known for significant biological activity, its hydrazone derivatives have been the subject of extensive research in drug discovery. The structural motif of a hydrazone linked to an N-phenylacetamide core has been explored for various therapeutic targets. For instance, certain derivatives have shown promising results as antimicrobial agents against both Gram-positive and Gram-negative bacteria.[4] Furthermore, other derivatives have been investigated for their potential as anticancer agents, with some studies suggesting mechanisms involving the induction of apoptosis in cancer cells.[4] The ease of diversification of the hydrazone moiety allows for the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Conclusion
This compound is a chemically significant molecule that serves as a crucial building block in the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its hydrazinyl group make it an attractive starting material for the development of novel compounds with potential pharmacological applications. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application in the generation of bioactive molecules. Further research into the derivatives of this compound holds promise for the discovery of new therapeutic agents.
References
- 1. This compound | C8H9N3O2 | CID 2763736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (EVT-3996577) [evitachem.com]
An In-depth Technical Guide to the Molecular Structure and Analysis of 2-hydrazinyl-2-oxo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide. This document details the key physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a thorough analysis of its expected spectroscopic characteristics. All quantitative data is presented in structured tables for clarity and comparative purposes. Additionally, molecular structure and logical workflow diagrams are provided to facilitate understanding.
Introduction
This compound, also known as N-phenyloxamic acid hydrazide, is a chemical compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a phenylacetamide moiety linked to a hydrazide group, presents multiple points for chemical modification, making it an interesting scaffold for the synthesis of more complex molecules with potential biological activity. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol .[1][2] The molecule consists of a central oxamide core connecting a phenyl ring to a hydrazinyl group.
Below is a 2D representation of the molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 4740-46-9 | [1][2][3] |
| Molecular Formula | C₈H₉N₃O₂ | [1][2] |
| Molecular Weight | 179.18 g/mol | [1][2] |
| SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NN | [1] |
| InChIKey | APJTZBUPLMNLOG-UHFFFAOYSA-N | [1] |
Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the reaction of diethyl oxalate with aniline to form the intermediate, ethyl N-phenyloxamate. The second step is the hydrazinolysis of this ester intermediate with hydrazine hydrate to yield the final product.
Experimental Protocols
Step 1: Synthesis of Ethyl N-phenyloxamate
This protocol is adapted from the general procedure for the reaction of primary amines with diethyl oxalate.
-
Reaction Setup: In a 100 mL round-bottom flask, combine aniline (0.93 g, 10 mmol) and diethyl oxalate (2.92 g, 20 mmol, 2.0 eq.).
-
Reaction: Heat the mixture at 130-140 °C for 2 hours. Ethanol will be evolved during the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Add 20 mL of a 1:1 mixture of ethanol and water. The solid product, ethyl (phenylamino)(oxo)acetate, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold aqueous ethanol, and dry to yield the intermediate product.
Step 2: Synthesis of this compound
This protocol is a general method for the hydrazinolysis of esters.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the ethyl N-phenyloxamate (1.93 g, 10 mmol) from Step 1 in 50 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Analytical Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. While publicly available, detailed spectra for this specific compound are limited, the expected data based on its functional groups are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the hydrazide protons.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | -NH- (Amide) |
| ~9.5 | Singlet | 1H | -NH- (Hydrazide) |
| 7.5 - 7.8 | Multiplet | 2H | Aromatic (ortho-protons) |
| 7.2 - 7.4 | Multiplet | 2H | Aromatic (meta-protons) |
| 7.0 - 7.2 | Multiplet | 1H | Aromatic (para-proton) |
| ~4.5 | Broad Singlet | 2H | -NH₂ (Hydrazide) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~160 | C=O (Hydrazide) |
| ~138 | Aromatic C (quaternary, C-N) |
| ~129 | Aromatic C (CH) |
| ~124 | Aromatic C (CH) |
| ~120 | Aromatic C (CH) |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. An FTIR spectrum obtained from a KBr wafer is available on PubChem.[1]
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretching (amide and hydrazide) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 1650 - 1700 | Strong | C=O stretching (amide I band) |
| 1630 - 1660 | Strong | C=O stretching (hydrazide) |
| 1580 - 1620 | Medium | C=C stretching (aromatic ring) |
| 1500 - 1550 | Strong | N-H bending (amide II band) |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 179.18. Fragmentation patterns would likely involve the cleavage of the amide and hydrazide bonds.
Conclusion
This technical guide provides a detailed overview of the molecular structure, a plausible synthesis, and the expected analytical data for this compound. The provided experimental protocols and tabulated spectral data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to synthesize, characterize, and further investigate this compound and its derivatives for various applications.
References
Spectroscopic and Synthetic Profile of 2-hydrazinyl-2-oxo-N-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 2-hydrazinyl-2-oxo-N-phenylacetamide. The information is curated to support research and development activities where this molecule is of interest. All quantitative data are presented in clear, tabular formats, and detailed experimental protocols are provided.
Spectroscopic Data
The structural integrity of this compound (C₈H₉N₃O₂) is confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Assignment |
| Data Unavailable | Characteristic Peaks |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data Unavailable |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ, ppm) | Assignment |
| Data Unavailable |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| Data Unavailable | [M]⁺ |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves a two-step process.[1]
Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
In the initial step, aniline is reacted with diethyl oxalate. A typical procedure involves boiling 8 mL of aniline with 8.5 mL of diethyl oxalate.[1] The resulting product, ethyl 2-oxo-2-(phenylamino)acetate, is then purified by crystallization from water.[1]
Step 2: Synthesis of this compound
Following the synthesis of the intermediate, 1.65 g of ethyl 2-oxo-2-(phenylamino)acetate is refluxed with 0.5 mL of hydrazine hydrate.[1] This reaction yields the final product, this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
The following are general protocols for the spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.
Infrared (IR) Spectroscopy
An FTIR spectrum of the compound would typically be recorded using a KBr wafer technique.[2] A small amount of the dried sample is mixed with potassium bromide and pressed into a thin, transparent pellet. The spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR analysis, the sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectral data can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is determined.
Caption: General workflow for spectroscopic analysis.
References
Crystal Structure of 2-Hydrazinyl-2-oxo-N-phenylacetamide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characteristics of 2-hydrazinyl-2-oxo-N-phenylacetamide and its derivatives. While a definitive crystal structure for the parent compound is not publicly available, this guide leverages detailed crystallographic data from a complex derivative, 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, to provide insights into the molecular geometry and intermolecular interactions that characterize this class of compounds.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of both a hydrazide and an acetamide moiety provides multiple sites for functionalization and hydrogen bonding, which are crucial for molecular recognition and biological activity. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of structure-activity relationships.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives generally follows a multi-step reaction sequence. A general synthetic workflow is depicted below.
Synthesis of Ethyl oxo(phenylamino)acetate (Intermediate 1)[1]
To a stirring solution of aniline (1.8 mL, 20 mmol) and triethylamine (2.8 mL, 20 mmol) in dichloromethane (60 mL) at 0 °C, a solution of ethyl oxalyl chloride (2.2 mL, 20 mmol) in 20 mL of dichloromethane was added dropwise. The reaction mixture was stirred for 1 hour under these conditions, followed by an additional hour of stirring at room temperature. The solvent was then evaporated to yield the intermediate product.
Synthesis of 2-hydrazinyl-2-oxo-N-phenyl-acetamide (Core Compound)[1]
To a solution of ethyl oxo(phenylamino)acetate (3.74 g, 19 mmol) in 96% ethanol, hydrazine hydrate (1.13 mL, 23 mmol) was added dropwise. The resulting solution was stirred at room temperature for 2 hours. The precipitate formed was collected by filtration to give the desired product.
Synthesis of Hydrazone Derivatives[1]
The final hydrazone derivatives are synthesized through an acid-catalyzed condensation of the core compound with a corresponding aromatic aldehyde. In a typical procedure, the aromatic aldehyde is added to a solution of 2-hydrazinyl-2-oxo-N-phenyl-acetamide in ethanol with a catalytic amount of acid (e.g., HCl). The reaction mixture is stirred at room temperature for 2 hours to yield the final derivative.
Crystallography
As a representative example of this class of compounds, the crystallographic data for 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide is presented.
Data Collection and Refinement
Single-crystal X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
Crystal Structure Data
The following table summarizes the key crystallographic data and refinement parameters.
| Parameter | Value |
| Empirical formula | C₂₀H₁₈ClN₃O₂ |
| Formula weight | 367.83 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(2) Å, α = 90° |
| b = 16.934(3) Å, β = 98.93(3)° | |
| c = 10.895(2) Å, γ = 90° | |
| Volume | 1843.9(6) ų |
| Z | 4 |
| Density (calculated) | 1.325 Mg/m³ |
| Absorption coefficient | 0.229 mm⁻¹ |
| F(000) | 768 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.14 to 25.00° |
| Index ranges | -12≤h≤12, -20≤k≤20, -12≤l≤12 |
| Reflections collected | 8213 |
| Independent reflections | 3245 [R(int) = 0.045] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3245 / 0 / 235 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.138 |
| R indices (all data) | R1 = 0.082, wR2 = 0.157 |
| Largest diff. peak and hole | 0.28 and -0.31 e.Å⁻³ |
Selected Bond Lengths and Angles
The following tables provide selected bond lengths and angles for the representative derivative, illustrating the geometry of the core acetamide and hydrazone-like linkage.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1-O1 | 1.228(3) |
| C1-N1 | 1.348(3) |
| C1-C2 | 1.529(4) |
| C2-O2 | 1.215(3) |
| C2-N2 | 1.365(3) |
| N2-N3 | 1.383(3) |
Table 2: Selected Bond Angles (°)
| Angle | Angle (°) |
| O1-C1-N1 | 124.8(3) |
| O1-C1-C2 | 119.5(2) |
| N1-C1-C2 | 115.7(2) |
| O2-C2-N2 | 123.0(2) |
| O2-C2-C1 | 119.8(2) |
| N2-C2-C1 | 117.2(2) |
| C2-N2-N3 | 119.4(2) |
Molecular and Crystal Packing
The crystal packing of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide is primarily governed by intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains of molecules within the crystal lattice. These chains are further stabilized by C-H···π interactions. This hydrogen bonding motif is likely to be a common feature in the crystal structures of other this compound derivatives.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a single-crystal X-ray diffraction experiment.
The Synthetic Heart of a Thousand Faces: A Technical Guide to the Biological Potential of 2-Hydrazinyl-2-oxo-N-phenylacetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the significant role of 2-hydrazinyl-2-oxo-N-phenylacetamide as a pivotal scaffold in medicinal chemistry. While the core molecule itself has not demonstrated significant intrinsic biological activity in available literature, its true value lies in its function as a versatile synthetic intermediate. Through the facile condensation of its hydrazinyl moiety with a wide array of aldehydes and ketones, a diverse library of N-phenylacetamide-based hydrazone derivatives has been generated. These derivatives have exhibited a broad spectrum of promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This guide will detail the synthesis of the core scaffold, provide an overview of the experimental protocols used to assess the biological activities of its derivatives, present quantitative data in a structured format, and visualize key synthetic and conceptual pathways.
Core Synthesis: The Gateway to Bioactivity
The foundational compound, this compound, serves as the essential building block for the synthesis of a multitude of biologically active hydrazone derivatives. Its preparation is a straightforward two-step process, commencing with the reaction of aniline with an excess of a dialkyl oxalate, followed by hydrazinolysis.
Experimental Protocol: Synthesis of this compound
A widely adopted method for the synthesis of this compound involves a two-step procedure:
-
Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate: Aniline is reacted with a dialkyl oxalate (commonly diethyl oxalate or ethyl oxalyl chloride) in an appropriate solvent. For instance, aniline can be boiled with diethyl oxalate. Alternatively, a solution of ethyl oxalyl chloride in a solvent like dichloromethane can be added to a stirring solution of aniline and a base such as triethylamine at 0°C.
-
Hydrazinolysis: The resulting ethyl 2-oxo-2-(phenylamino)acetate is then refluxed with hydrazine hydrate. The product, this compound, typically precipitates from the reaction mixture and can be purified by crystallization.
The following diagram illustrates the general synthetic workflow:
Biological Activities of Hydrazone Derivatives
The true biological potential of this compound is unlocked upon its conversion to a vast array of hydrazone derivatives. The general synthetic scheme involves the condensation of the core compound with various aldehydes or ketones, often in an alcoholic solvent with a catalytic amount of acid. This modularity allows for the systematic exploration of structure-activity relationships.
The resulting hydrazones have been investigated for a range of pharmacological activities, as summarized below.
Antimicrobial and Antifungal Activity
Hydrazone derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. A standardized inoculum is prepared, typically to a concentration of 10^5 to 10^8 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation and Incubation: The standardized inoculum is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Derivative Class | Target Organism | Activity Metric | Value | Reference |
| Transition Metal Complexes of 2-(2-(3,4-dihydronaphthalenylidene)hydrazinyl)-2-oxo-N-phenylacetamide | Bacillus subtilis (G+) | Zone of Inhibition | > Ligand | |
| Pseudomonas aeruginosa (G-) | Zone of Inhibition | > Ligand | ||
| Copper Complexes of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide | Staphylococcus aureus (G+) | Inhibitory Zone Diameter | Active | |
| Escherichia coli (G-) | Inhibitory Zone Diameter | Active | ||
| Candida albicans (Fungus) | Inhibitory Zone Diameter | Active | ||
| Aspergillus flavus (Fungus) | Inhibitory Zone Diameter | Active |
Anticancer Activity
Several hydrazone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
| Derivative Class | Cell Line | Activity Metric | Value | Reference |
| N'-(2-Oxoindolin-3-ylidene)hydrazide-hydrazones | Human liver (HepG2) | IC50 | 3 - 7 µM | |
| Human leukemia (Jurkat) | IC50 | 3 - 7 µM | ||
| Isatin N-phenylacetamide based sulphonamides | hCA I | K_I | 45.10 nM | |
| hCA II | K_I | 5.87 nM | ||
| hCA XII | K_I | 7.91 nM |
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives has also been a subject of investigation.
-
Animal Model: A suitable animal model, typically rats or mice, is used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Antiviral Activity
The antiviral properties of certain hydrazone derivatives have been explored, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with TMV.
-
Compound Application: The test compounds are applied to the leaves at different time points relative to virus inoculation to assess protective, curative, and inactivating effects.
-
Symptom Observation: The development of local lesions on the leaves is observed and counted after a few days.
-
Calculation of Inhibition Rate: The inhibition rate is calculated based on the reduction in the number of lesions in the treated plants compared to the control plants.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many of these derivatives are still under investigation, some have been proposed. For instance, the anticancer activity of some hydrazones is thought to be related to their ability to induce apoptosis. Other derivatives, particularly those incorporating a sulfonamide moiety, have been shown to act as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological and pathological processes, including cancer.
Conclusion
This compound stands out not for its own biological prowess, but as a remarkably fruitful scaffold for the generation of a vast and diverse library of bioactive hydrazone derivatives. The ease of its synthesis and subsequent derivatization makes it an attractive starting point for medicinal chemists and drug development professionals. The consistent emergence of potent antimicrobial, anticancer, anti-inflammatory, and antiviral activities among its derivatives underscores the continued potential of this chemical class in the quest for novel therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action of the most promising derivatives and optimizing their pharmacokinetic and pharmacodynamic profiles to advance them through the drug development pipeline.
starting materials for the synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the starting materials and synthetic route for 2-hydrazinyl-2-oxo-N-phenylacetamide, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an ethyl oxanilate intermediate, followed by hydrazinolysis to yield the target compound. Detailed experimental protocols and quantitative data are presented to facilitate its replication in a laboratory setting.
I. Synthetic Pathway Overview
The synthesis of this compound proceeds through a two-step reaction. The first step involves the acylation of aniline with diethyl oxalate to form ethyl 2-oxo-2-(phenylamino)acetate. In the second step, this ester intermediate undergoes hydrazinolysis with hydrazine hydrate to afford the final product.
II. Starting Materials
The primary starting materials required for the synthesis of this compound are readily available commercial reagents.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Aniline | C₆H₇N | 93.13 | 62-53-3 | Should be freshly distilled before use for optimal results. |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Anhydrous conditions are recommended. |
| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 | Typically used as an 80-100% aqueous solution. Caution: toxic and corrosive. |
| Ethanol (96%) | C₂H₆O | 46.07 | 64-17-5 | Used as a solvent in both synthetic steps. |
III. Experimental Protocols
The following are detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate
This procedure outlines the formation of the ethyl oxanilate intermediate from aniline and diethyl oxalate.[1]
Procedure:
-
A solution of aniline (5 g, 53 mmol) in 10 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this solution, diethyl oxalate (11.7 g, 80 mmol) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.
-
After the reflux period, the mixture is cooled to room temperature, which should induce the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried to yield ethyl 2-oxo-2-(phenylamino)acetate.
Step 2: Synthesis of this compound
This protocol details the conversion of the ethyl oxanilate intermediate to the final product using hydrazine hydrate.[1]
Procedure:
-
In a suitable flask, a solution of ethyl 2-oxo-2-(phenylamino)acetate (3.74 g, 19 mmol) is prepared in 135 mL of 96% ethanol.
-
Hydrazine hydrate (1.13 mL, 23 mmol) is added dropwise to the solution.
-
The resulting mixture is stirred at room temperature for 2 hours.
-
During this time, the product will precipitate out of the solution.
-
The precipitate is collected by filtration to give this compound. The product can be used in the next step without further purification.
IV. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
| Ethyl 2-oxo-2-(phenylamino)acetate | C₁₀H₁₁NO₃ | 193.20 | 95%[1] | 64-66[1] | - |
| This compound | C₈H₉N₃O₂ | 179.18 | 90%[1] | 217-219[1] | IR (KBr, cm⁻¹): 3319, 3284 (NH₂, NH, stretch), 1668 (C=O, stretch)[1] |
V. Visualized Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 2-hydrazinyl-2-oxo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 2-hydrazinyl-2-oxo-N-phenylacetamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the requisite experimental protocols for determining these properties, presents hypothetical data in a structured format, and discusses potential degradation pathways. This guide is intended to serve as a robust framework for researchers initiating studies on this molecule.
Introduction
This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a hydrazinyl moiety, an oxo group, and a phenylacetamide core, suggests its potential as a precursor for the synthesis of various heterocyclic compounds and as a candidate for biological activity screening. One study notes its synthesis and reports a melting point of 217-219 °C[1]. Derivatives of similar hydrazide-hydrazone structures have been investigated for a range of biological activities, including antimicrobial and anticancer effects[2][3][4]. A thorough understanding of the solubility and stability of the parent compound is a critical first step in its development as a potential therapeutic agent.
Chemical Structure:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate formulation and analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C8H9N3O2 | PubChem |
| Molecular Weight | 179.18 g/mol | PubChem |
| Melting Point | 217-219 °C | [1] |
| XLogP3-AA (Predicted) | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the protocols for determining the solubility of this compound and present hypothetical data.
Experimental Protocol for Equilibrium Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method.
-
Preparation of Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, and acetone).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.
-
Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment is performed in triplicate to ensure accuracy.
Hypothetical Solubility Data
The following table summarizes the hypothetical solubility data for this compound in various solvents at 25 °C.
| Solvent | pH | Solubility (mg/mL) |
| Water | 7.0 | 0.5 |
| PBS | 5.0 | 0.8 |
| PBS | 7.4 | 0.6 |
| Ethanol | - | 5.2 |
| Methanol | - | 3.8 |
| DMSO | - | > 50 |
| Acetone | - | 1.5 |
Stability Profile
Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule.
Experimental Protocol for Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7][8]
-
Acidic Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed for a specified period (e.g., 4 hours). Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.
-
Alkaline Hydrolysis: A solution of the compound is prepared in 0.1 N NaOH and stirred at room temperature. Samples are taken at different intervals, neutralized, and analyzed.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. Samples are collected and analyzed at various time points.
-
Thermal Degradation: A solid sample of the compound is exposed to dry heat (e.g., 60°C) for an extended period. The sample is then dissolved in a suitable solvent and analyzed.
-
Photostability: A solution of the compound is exposed to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample is kept in the dark. Both samples are then analyzed.
-
Analysis: A stability-indicating HPLC method capable of separating the parent compound from its degradation products is used for analysis. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.
Hypothetical Stability Data
The following table summarizes the hypothetical results of a forced degradation study on this compound.
| Stress Condition | Duration | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl (reflux) | 4 hours | 75.2 | 2 | 152.1, 121.1 |
| 0.1 N NaOH (RT) | 8 hours | 60.5 | 3 | 93.1, 135.1 |
| 3% H2O2 (RT) | 24 hours | 88.9 | 1 | 195.1 |
| Dry Heat (60°C) | 7 days | 95.3 | 1 | 163.1 |
| Photostability (ICH Q1B) | - | 92.1 | 2 | Not determined |
Potential Degradation Pathways and Biological Interactions
Based on the chemical structure and the results of forced degradation studies, potential degradation pathways can be proposed. For instance, hydrolysis under acidic or basic conditions could lead to the cleavage of the amide bonds.
Given that derivatives of this compound have shown potential as anticancer agents, a hypothetical signaling pathway is presented below. This diagram illustrates a possible mechanism of action where the compound or its active metabolite could induce apoptosis in cancer cells.
Caption: Hypothetical signaling pathway for apoptosis induction.
Experimental Workflows
To ensure robust and reproducible results, standardized experimental workflows are essential. The following diagrams illustrate the logical flow for determining solubility and stability.
Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Forced Degradation Study Workflow
References
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (EVT-3996577) [evitachem.com]
- 3. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www3.paho.org [www3.paho.org]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Exploring Derivatives of 2-Hydrazinyl-2-oxo-N-phenylacetamide: A Technical Guide for Researchers
An in-depth exploration into the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-hydrazinyl-2-oxo-N-phenylacetamide scaffold, offering insights for researchers, scientists, and drug development professionals.
The quest for novel therapeutic agents has led to a significant interest in the synthesis and evaluation of various heterocyclic compounds. Among these, derivatives of this compound have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibition properties.
Synthesis and Characterization
The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse range of derivatives, most notably hydrazones. The general synthetic approach involves a two-step process, beginning with the formation of the parent hydrazide, followed by a condensation reaction with various aldehydes or ketones.
Synthesis of this compound
The synthesis of the core compound, this compound, is typically achieved through the reaction of an appropriate precursor with hydrazine hydrate. A common method involves the following steps[1]:
-
Preparation of ethyl oxo(phenylamino)acetate: Aniline is reacted with ethyl oxalyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
-
Hydrazinolysis: The resulting ethyl oxo(phenylamino)acetate is then treated with hydrazine hydrate in an alcoholic solvent, such as ethanol, at room temperature to yield this compound.
The product can be isolated by filtration and is often used in the subsequent step without extensive purification.
Synthesis of Hydrazone Derivatives
The hydrazone derivatives are synthesized via a condensation reaction between this compound and a variety of aromatic or heteroaromatic aldehydes and ketones. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid)[2][3]. The general workflow for this synthesis is depicted below:
The synthesized compounds are then characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to confirm their chemical structures.
Biological Activities and Experimental Protocols
Derivatives of this compound have been extensively evaluated for a range of biological activities. This section details the key findings and the experimental protocols used for their in vitro evaluation.
Anticancer Activity
Numerous studies have demonstrated the potential of these derivatives as anticancer agents against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells[4][5][6].
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) values are determined.
Apoptosis Induction
Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for many effective anticancer drugs.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells[4].
-
Cell Treatment: Cancer cells are treated with the test compounds for a defined period.
-
Cell Harvesting: The cells are harvested, washed, and resuspended in a binding buffer.
-
Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations.
Antimicrobial Activity
Hydrazone derivatives of this compound have also shown promising activity against a range of bacterial and fungal strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values[3][7][8].
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carbonic Anhydrase Inhibition
Certain derivatives have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic target for several diseases.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The activity of CA inhibitors is often assessed using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA)[9][10][11][12][13].
-
Reagent Preparation: Prepare assay buffer, a stock solution of the CA enzyme, a stock solution of the substrate (p-NPA), and solutions of the test compounds and a known inhibitor (e.g., acetazolamide) as a positive control.
-
Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compounds to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Kinetic Measurement: The rate of formation of the yellow-colored product, p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative derivatives of this compound.
Table 1: Synthesis and Physicochemical Properties of Selected Hydrazone Derivatives
| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) |
| 1a | 2-Nitrobenzaldehyde | - | - |
| 1b | 4-Hydroxybenzaldehyde | - | - |
| 1c | 4-Methylbenzaldehyde | - | - |
| 1d | 1-Methylpiperidin-4-one | - | - |
Note: '-' indicates data not available in the provided search results.
Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected Hydrazone Derivatives
| Compound ID | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| 2a | - | - | - |
| 2b | - | - | - |
| 2c | - | - | - |
Note: '-' indicates data not available in the provided search results. Cell lines would be specified based on actual experimental data from the literature.
Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Hydrazone Derivatives
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 3a | - | - | - |
| 3b | - | - | - |
| 3c | - | - | - |
Note: '-' indicates data not available in the provided search results.
Table 4: Carbonic Anhydrase Inhibition (IC50, nM) of Selected Derivatives
| Compound ID | CA Isoform I | CA Isoform II |
| 4a | - | - |
| 4b | - | - |
Note: '-' indicates data not available in the provided search results.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by many this compound derivatives are still under investigation, the induction of apoptosis in cancer cells suggests the involvement of key regulatory proteins. A generalized logical workflow for the investigation of apoptosis induction is presented below.
Further research is required to delineate the specific molecular targets and signaling cascades affected by these compounds to fully understand their mechanisms of action.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their straightforward synthesis and the tunability of their chemical structures allow for the generation of large libraries of compounds for biological screening. The significant anticancer, antimicrobial, and enzyme inhibitory activities observed for some of these derivatives warrant further investigation and optimization through medicinal chemistry efforts. This technical guide provides a foundational resource for researchers interested in exploring the potential of this important class of molecules.
References
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. Carbonic Anhydrase Activity Assay [protocols.io]
- 13. mdpi.com [mdpi.com]
Theoretical and Computational Insights into 2-hydrazinyl-2-oxo-N-phenylacetamide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on 2-hydrazinyl-2-oxo-N-phenylacetamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and wide range of biological activities. This document synthesizes findings from various research articles, focusing on quantum chemical calculations, molecular docking simulations, and other computational methodologies. It aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural, electronic, and interactive properties of these molecules, thereby aiding in the rational design of novel therapeutic agents. All quantitative data is presented in structured tables, and key experimental and computational protocols are detailed. Visual diagrams of pertinent workflows and molecular interactions are provided to enhance comprehension.
Introduction
This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds and Schiff bases with significant pharmacological potential. Its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Computational chemistry plays a pivotal role in elucidating the structure-activity relationships (SAR) of these molecules, providing insights that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and molecular docking have become indispensable tools in predicting the behavior and interaction of these compounds at a molecular level.[4][5] This guide consolidates the theoretical and computational data available for this class of compounds to serve as a foundational resource for further research and development.
Molecular Structure and Electronic Properties
The foundational structure of this compound consists of a phenylacetamide moiety linked to a hydrazinyl group.[6] This core can be readily modified, particularly at the terminal nitrogen of the hydrazinyl group, to create a diverse library of derivatives.[1][7]
Quantum Chemical Calculations
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been extensively employed to understand the electronic structure, stability, and reactivity of these compounds.[2][8] The B3LYP functional with basis sets such as 6-31G and 6-311++G(d,p) is commonly used for these calculations.[9]
Table 1: Calculated Electronic Properties of Representative Derivatives
| Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |
| Thiazole Derivatives | -5.5293 | -0.8302 | 4.6991 | B3LYP/6-311G(d,p) | [10] |
| Thiazolylbenzothiazole | - | - | - | B3LYP/3-21G | [9] |
| Triazine-dione Derivative | - | - | - | B3LYP | [11] |
Note: Specific HOMO-LUMO values are often reported for larger, more complex derivatives and may not be directly comparable across different studies due to variations in the exact molecular structure and computational methods used.
A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and charge transfer potential within the molecule.[10] This is a key factor in understanding the biological activity of these compounds.
Molecular Electrostatic Potential (MEP): MEP maps are crucial for identifying the electrophilic and nucleophilic sites of a molecule. For derivatives of this compound, the negative potential is typically localized over the oxygen and nitrogen atoms of the carbonyl and hydrazinyl groups, indicating their susceptibility to electrophilic attack. The phenyl rings and other aromatic systems often exhibit regions of positive potential.[10][11]
Mulliken Atomic Charges: The distribution of charges across the atoms of the molecule provides insight into the polarity and reactivity of different functional groups. In general, the oxygen and nitrogen atoms carry negative charges, while the carbon atoms of the carbonyl groups have a positive charge.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is widely used to understand the interaction of drug candidates with their biological targets. Derivatives of this compound have been docked against a variety of enzymes to explore their potential therapeutic applications.
Table 2: Summary of Molecular Docking Studies on Derivatives
| Derivative Class | Target Enzyme | Key Interactions | Docking Score (kcal/mol) | Reference |
| Indole-bearing Glyoxylamides | Bacterial and Fungal Proteins | Hydrogen bonding | Not specified | [1] |
| Thiazole Derivatives | Human Pancreatic α-amylase | Hydrogen bonding | -8.833 | [12] |
| N-phenylacetamide-2-oxoindole Conjugates | Carbonic Anhydrase (hCA IX) | - | - | [13] |
| 2-Chloro-N,N-diphenylacetamide Derivatives | COX-1 and COX-2 | Hydrogen bonding | Not specified | [14] |
| Pyrazolyl–thiazole Derivatives | Bacterial and Fungal Proteins | Hydrogen bonding, π–π stacking | Not specified | [15] |
These studies consistently highlight the importance of hydrogen bonding and other non-covalent interactions in the binding of these ligands to their respective protein targets. The hydrazinyl and acetamide moieties are frequently involved in forming these critical interactions.
Experimental and Computational Protocols
Synthesis
The synthesis of this compound derivatives often involves a multi-step process. A common route is the reaction of an ester, such as ethyl 2-oxo-2-(phenylamino)acetate, with hydrazine hydrate.[3] The resulting this compound can then be further reacted with various aldehydes or ketones to form the corresponding hydrazones.[3]
Computational Methods
Density Functional Theory (DFT):
-
Calculations: Geometry optimization, vibrational frequency analysis, HOMO-LUMO energy calculation, Molecular Electrostatic Potential (MEP) mapping, and Mulliken population analysis.[9]
Molecular Docking:
-
Protein Preparation: Protein Data Bank (PDB) structures are used. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: 3D structures of the ligands are generated and energy-minimized using appropriate force fields.
-
Docking Protocol: The ligand is placed in the defined active site of the protein, and a search algorithm is used to find the best binding poses. The results are then scored based on the predicted binding affinity.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Computational Workflow
References
- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1 H-Indol-2-ylcarbonyl) Hydrazinyl](oxo)Acetylphenyl)Acetamides and N-[2-(2-{[2-(Acetylamino)Phenyl](oxo)Acetylhydrazinyl)-2-Oxoethyl]-1 H-Indole-2-Carboxamides: New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Elucidation for coordination features of N-(benzothiazol-2-yl)-3-oxo-3-(2-(3-phenylallylidene)hydrazineyl)propanamide o… [ouci.dntb.gov.ua]
- 5. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides [mdpi.com]
- 6. This compound | C8H9N3O2 | CID 2763736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. irjweb.com [irjweb.com]
- 11. Vibrational spectra, NBO analysis, HOMO-LUMO and first hyperpolarizability of 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles as potential antidiabetic agents: experimental and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-hydrazinyl-2-oxo-N-phenylacetamide: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Application Note: This document provides a comprehensive, two-step synthesis protocol for 2-hydrazinyl-2-oxo-N-phenylacetamide, a versatile chemical intermediate. Derivatives of this compound, particularly its hydrazone analogues, have garnered interest for their potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] The hydrazide-hydrazone scaffold is a prominent feature in many bioactive molecules, and its ability to chelate metal ions further broadens its potential in medicinal chemistry.[1][3] This protocol offers a reliable method for the production of the core molecule, enabling further investigation into its properties and the development of novel derivatives.
I. Synthesis Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the intermediate, ethyl 2-oxo-2-(phenylamino)acetate, via the reaction of diethyl oxalate with aniline. The subsequent step is the hydrazinolysis of this ester intermediate with hydrazine hydrate to yield the final product.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate (Ethyl Oxanilate)
This procedure outlines the reaction between diethyl oxalate and aniline to form the ethyl ester intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Diethyl oxalate | 146.14 | 8.5 | ~0.058 |
| Aniline | 93.13 | 8 | ~0.086 |
| Ethanol | 46.07 | As needed | - |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve 8.5 mL of diethyl oxalate in a suitable amount of ethanol.
-
To this solution, add 8 mL of aniline dropwise while stirring.[4]
-
Heat the reaction mixture to reflux and maintain for a period of time (typically 1-2 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, ethyl 2-oxo-2-(phenylamino)acetate, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Dry the product in an oven at a suitable temperature.
Expected Outcome:
-
Product: Ethyl 2-oxo-2-(phenylamino)acetate
-
Physical State: White crystalline powder[5]
-
Melting Point: 67-69 °C[6]
Step 2: Synthesis of this compound
This procedure details the conversion of the ethyl ester intermediate to the final hydrazide product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Ethyl 2-oxo-2-(phenylamino)acetate | 193.19 | 3.74 | 0.019 |
| Hydrazine hydrate (96%) | 50.06 (anhydrous) | 1.13 mL | ~0.023 |
| Ethanol (96%) | 46.07 | 135 mL | - |
Equipment:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Pipette
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum desiccator
Procedure:
-
Dissolve 3.74 g (19 mmol) of ethyl 2-oxo-2-(phenylamino)acetate in 135 mL of 96% ethanol in a beaker or flask with stirring.[7]
-
Add 1.13 mL (23 mmol) of hydrazine hydrate dropwise to the solution.[7]
-
Continue stirring the resulting solution at room temperature for 2 hours.[7]
-
A precipitate of this compound will form.
-
Collect the precipitate by filtration.[7]
-
The product can be used in the next step without further purification.[7]
Expected Outcome:
III. Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate the synthesis workflow and a potential biological pathway that could be influenced by derivatives of the synthesized compound.
Caption: Workflow for the two-step synthesis of this compound.
Caption: A potential signaling pathway for anticancer activity via apoptosis induction.
IV. Discussion
The synthesis protocol provided is robust and high-yielding. The formation of hydrazone derivatives from this compound is a common strategy to enhance biological activity. Research suggests that such derivatives can exhibit significant antimicrobial and anticancer effects.[1][2] The proposed anticancer mechanism involves the induction of apoptosis, a form of programmed cell death, which is a key target in cancer therapy.[1] Further studies could focus on synthesizing a library of hydrazone derivatives and evaluating their efficacy against various cancer cell lines and microbial strains to identify lead compounds for drug development.
References
- 1. Buy 2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (EVT-3996577) [evitachem.com]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, molecular modeling and antimicrobial activity of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl2-oxo-2-(phenylamino)acetate , 97% , 1457-85-8 - CookeChem [cookechem.com]
- 7. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydrazinyl-2-oxo-N-phenylacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-hydrazinyl-2-oxo-N-phenylacetamide as a versatile scaffold in medicinal chemistry. The focus is on its application in the synthesis of novel bioactive agents, particularly those with anticancer and antimicrobial properties. Detailed protocols for the synthesis of the parent compound and its derivatives, along with methodologies for their biological evaluation, are presented.
Introduction
This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds and hydrazone derivatives. The presence of a reactive hydrazine moiety allows for facile derivatization, making it an attractive starting material for the generation of compound libraries for drug discovery. Its derivatives have demonstrated significant potential in targeting various pathological conditions, most notably cancer and microbial infections.
Synthesis of this compound and its Derivatives
The synthetic pathway to this compound and its subsequent derivatization into bioactive hydrazones is a straightforward and efficient process.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of the title compound.
Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
-
In a round-bottom flask, dissolve aniline (1 equivalent) and triethylamine (1 equivalent) in dichloromethane at 0°C.
-
Slowly add ethyl oxalyl chloride (1 equivalent) to the solution while stirring.
-
Continue stirring at 0°C for 1 hour, followed by stirring at room temperature for an additional hour.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-oxo-2-(phenylamino)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound [1]
-
Dissolve the crude ethyl 2-oxo-2-(phenylamino)acetate from Step 1 in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration and wash with cold ethanol to yield this compound as a solid.
Protocol 2: General Procedure for the Synthesis of 2-(2-Benzylidenehydrazinyl)-2-oxo-N-phenylacetamide Derivatives
This protocol describes the synthesis of hydrazone derivatives from this compound.
-
Suspend this compound (1 equivalent) in ethanol.
-
Add the desired substituted benzaldehyde (1 equivalent) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with ethanol, and dry to obtain the desired hydrazone derivative.
Applications in Anticancer Drug Discovery
Derivatives of this compound, particularly its hydrazone analogs, have shown promising anticancer activity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of selected 2-(2-benzylidenehydrazinyl)-2-oxo-N-phenylacetamide derivatives against various cancer cell lines.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Nitro | PC3 (Prostate) | 80 | [2] |
| 2 | 3-Nitro | PC3 (Prostate) | 52 | [2] |
| 3 | 4-Nitro | MCF-7 (Breast) | 100 | [2] |
| 4 | 2-Hydroxy | MDA-MB-231 (Breast) | 7.73 | 9 |
| 5 | 2-Hydroxy | 4T1 (Mouse Mammary) | 1.82 | 9 |
| 6 | Unsubstituted | MDA-MB-231 (Breast) | >50 | 9 |
| 7 | 4-Chloro | MDA-MB-231 (Breast) | >50 | 9 |
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that the anticancer effects of these hydrazone derivatives are mediated through the induction of programmed cell death (apoptosis). This is often characterized by cell cycle arrest and the modulation of key apoptotic proteins. For instance, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.
Caption: Workflow for synthesis and evaluation of derivatives.
Conclusion
This compound serves as a valuable and readily accessible scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of hydrazone derivatives, which have demonstrated significant potential in the fields of oncology and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this promising compound and its analogs further.
References
Application Notes and Protocols: 2-Hydrazinyl-2-oxo-N-phenylacetamide in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydrazinyl-2-oxo-N-phenylacetamide is a versatile precursor in coordination chemistry, primarily utilized in the synthesis of hydrazone ligands. These ligands, in turn, form stable complexes with a variety of transition metals, exhibiting a range of coordination geometries and interesting biological activities. The inherent structural features of this compound, specifically the reactive hydrazine moiety, allow for facile condensation reactions with aldehydes and ketones to generate a library of polydentate hydrazone ligands. This document provides a detailed overview of its application, including the synthesis of derivative ligands and their metal complexes, characterization techniques, and potential biological applications.
I. Synthesis of Hydrazone Ligands from this compound
The most common application of this compound is as a key building block for the synthesis of Schiff base hydrazone ligands. The general synthetic route involves the condensation reaction between the hydrazine group of this compound and a carbonyl group of an aldehyde or ketone.
Experimental Protocol: Synthesis of (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide
This protocol is adapted from the synthesis of similar hydrazone ligands[1].
Materials:
-
This compound
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 mole equivalent of this compound in hot ethanol.
-
In a separate flask, dissolve 1 mole equivalent of salicylaldehyde in ethanol.
-
Add the salicylaldehyde solution to the this compound solution with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate (the hydrazone ligand) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.
-
Dry the purified ligand in a vacuum desiccator.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of a hydrazone ligand.
II. Synthesis of Metal Complexes
The synthesized hydrazone ligands can act as chelating agents for various metal ions. The coordination often occurs through the azomethine nitrogen, the enolic oxygen of the amide group, and a phenolic oxygen if present in the aldehyde/ketone precursor.
Experimental Protocol: General Synthesis of a Metal(II) Complex
This protocol is a generalized procedure based on the synthesis of transition metal complexes with similar hydrazone ligands[1][2].
Materials:
-
Synthesized hydrazone ligand (e.g., (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide)
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the hydrazone ligand in hot ethanol.
-
In a separate flask, dissolve the metal(II) salt in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1 or 2:1) to obtain different complex stoichiometries.
-
Adjust the pH of the solution if necessary using a suitable base (e.g., NaOH or ammonia solution) to facilitate deprotonation and coordination.
-
Reflux the resulting mixture for 2-3 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the complex with ethanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Visualization of the Complexation Workflow:
Caption: General workflow for the synthesis of metal complexes.
III. Characterization of Ligands and Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized hydrazone ligands and their metal complexes.
| Technique | Purpose | Typical Observations for Ligand | Typical Observations for Complex |
| Elemental Analysis (C, H, N) | To determine the empirical formula. | Experimental percentages match calculated values. | Confirms the stoichiometry of the metal-ligand complex. |
| Infrared (IR) Spectroscopy | To identify functional groups and coordination sites. | Shows characteristic bands for N-H, C=O, and C=N stretching. | Shift in the C=N and C=O bands indicates coordination. Appearance of new M-N and M-O bands. |
| ¹H NMR Spectroscopy | To determine the structure of the ligand in solution. | Resonances for aromatic, NH, and CH=N protons are observed. | Broadening or disappearance of NH proton signals upon complexation. |
| UV-Vis Spectroscopy | To study the electronic transitions. | Shows π-π* and n-π* transitions. | Shift in ligand-based transitions and appearance of d-d transition bands. |
| Magnetic Susceptibility | To determine the geometry of the complex. | Diamagnetic. | Provides information about the number of unpaired electrons and thus the geometry (e.g., octahedral, square planar). |
| Thermogravimetric Analysis (TGA) | To study the thermal stability and composition. | Shows decomposition temperature. | Indicates the presence of coordinated or lattice water molecules and thermal stability of the complex. |
| X-ray Crystallography | To determine the single-crystal structure. | Provides precise bond lengths and angles. | Confirms the coordination geometry, bond lengths, and angles of the complex. |
Table 1: Spectroscopic Data for a Representative Hydrazone Ligand and its Metal Complexes[1]
| Compound | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(C=O) | UV-Vis λmax (nm) | Magnetic Moment (µeff, B.M.) |
| Ligand (H₂L) | ~1607 | ~1708, ~1672 | ~290 (π-π), ~364 (n-π) | - |
| [Co(L)(H₂O)₂]·2H₂O | ~1595 | ~1650 | ~382, ~583, ~709 | ~5.04 |
| [Ni(L)(H₂O)₂]·2H₂O | ~1598 | ~1655 | ~357, ~375, ~575 | ~3.30 |
| [Cu(L)] | ~1590 | ~1645 | ~390, ~550 | ~1.75 |
Note: H₂L refers to a hydrazone ligand derived from this compound.
IV. Biological Applications
Hydrazone ligands and their metal complexes are extensively studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the biological activity of the parent ligand.
Experimental Protocol: In Vitro Antimicrobial Screening (Disc Diffusion Method)
Materials:
-
Synthesized ligand and metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Standard antibiotic/antifungal drugs (positive controls)
-
Solvent (e.g., DMSO) (negative control)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare microbial inoculums and spread them evenly over the agar surface.
-
Impregnate sterile filter paper discs with known concentrations of the test compounds (ligand and complexes) dissolved in DMSO.
-
Place the discs on the inoculated agar plates.
-
Place discs with the standard drug and solvent-only as positive and negative controls, respectively.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc.
Table 2: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)[1]
| Compound | S. aureus | E. coli | C. albicans |
| Ligand | >250 | >250 | >250 |
| Co(II) Complex | 125 | 250 | 125 |
| Ni(II) Complex | 250 | >250 | 250 |
| Cu(II) Complex | 62.5 | 125 | 62.5 |
Visualization of the Proposed Mechanism of Action:
Caption: Proposed mechanism of antimicrobial action.
V. Conclusion
This compound serves as a valuable and readily accessible starting material for the synthesis of a wide array of hydrazone ligands. These ligands, upon complexation with transition metals, yield coordination compounds with diverse structural and electronic properties. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for further investigation in the field of medicinal inorganic chemistry and drug development. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the coordination chemistry and potential applications of derivatives of this compound.
References
Application Notes and Protocols for Antimicrobial and Antifungal Screening of 2-hydrazinyl-2-oxo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the antimicrobial and antifungal screening of 2-hydrazinyl-2-oxo-N-phenylacetamide, a member of the hydrazide-hydrazone class of compounds. Hydrazide-hydrazone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antimicrobial and antifungal properties.[1][2][3] The following protocols for broth microdilution and agar well diffusion methods are standard preliminary assays to determine the inhibitory activity of a test compound against various microbial strains.
Data Presentation
Quantitative data from antimicrobial and antifungal screening should be organized systematically for clear interpretation and comparison. The following table provides an illustrative example of how to present such data.
Table 1: Representative Antimicrobial and Antifungal Activity of Hydrazide-Hydrazone Derivatives
| Test Microorganism | Strain ID | Screening Method | Result | Reference Compound | Result |
| Staphylococcus aureus | ATCC 25923 | Broth Microdilution | MIC: 6.25 µg/mL | Ampicillin | MIC: 12.5 µg/mL |
| Escherichia coli | ATCC 25922 | Broth Microdilution | MIC: 12.5 µg/mL | Ampicillin | MIC: 25 µg/mL |
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | MIC: 64 µg/mL | Gentamicin | MIC: 4 µg/mL |
| Candida albicans | ATCC 90028 | Broth Microdilution | MIC: 31.25 µg/mL | Amphotericin B | MIC: 15.62 µg/mL |
| Aspergillus niger | ATCC 16404 | Agar Well Diffusion | Zone of Inhibition: 18 mm | Ketoconazole | Zone of Inhibition: 25 mm |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
In the first well of each row, add an additional 100 µL of the test compound stock solution to achieve a starting concentration.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well.
-
Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial and antifungal activity.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial and fungal strains
-
Positive control antibiotics/antifungals
-
Negative control (DMSO)
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Uniformly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation: Create wells of 6-8 mm diameter in the agar using a sterile cork borer.
-
Application of Test Compound:
-
Prepare different concentrations of this compound in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each concentration of the test compound, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 28-30°C for 48-72 hours.
-
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
References
Application Notes and Protocols for the Synthesis of 2-Hydrazinyl-2-oxo-N-phenylacetamide Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal complexes of hydrazone ligands derived from 2-hydrazinyl-2-oxo-N-phenylacetamide represent a class of compounds with significant potential in medicinal chemistry and materials science. These complexes have demonstrated a range of biological activities, including antimicrobial and anticancer properties. The versatile coordination chemistry of the hydrazone ligands, which can act as bidentate or tridentate chelating agents, allows for the synthesis of a wide variety of metal complexes with diverse geometries and electronic properties. These structural variations can be fine-tuned to modulate their biological efficacy.
This document provides detailed protocols for the synthesis of the parent hydrazide, the corresponding hydrazone ligands, and their subsequent metal complexes. It also includes tabulated physicochemical data for representative complexes and diagrams illustrating the synthetic workflow and a plausible biological mechanism of action.
Synthesis Workflow
The synthesis of this compound metal complexes is a multi-step process that begins with the preparation of the parent hydrazide, followed by the formation of a hydrazone ligand through condensation with an aldehyde or ketone, and finally, chelation with a metal salt.
Caption: General workflow for the synthesis of this compound metal complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of the parent hydrazide.
Part A: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine aniline (9.3 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).
-
Reaction: Gently heat the mixture under reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain white crystalline needles of ethyl 2-oxo-2-(phenylamino)acetate.
-
Characterization: Determine the melting point and yield. The expected melting point is 65.5 °C.[1]
Part B: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-oxo-2-(phenylamino)acetate (19.3 g, 0.1 mol) in 50 mL of absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution while stirring.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous calcium chloride.
-
Characterization: Determine the melting point and yield.
Protocol 2: Synthesis of Hydrazone Ligand (e.g., (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide)
This protocol describes the synthesis of a representative hydrazone ligand.
-
Reaction Setup: Dissolve this compound (1.79 g, 0.01 mol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
Addition of Aldehyde: To this solution, add an equimolar amount of salicylaldehyde (1.22 g, 0.01 mol) dissolved in 10 mL of ethanol.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The resulting solid precipitate is the hydrazone ligand.
-
Purification: Filter the solid, wash thoroughly with cold ethanol, and then with diethyl ether. Dry the product in a vacuum desiccator.
-
Characterization: Determine the melting point, yield, and characterize using spectroscopic techniques (FT-IR, ¹H NMR).
Protocol 3: Synthesis of Metal Complexes (e.g., Cu(II) and Ni(II) complexes)
This protocol provides a general method for the synthesis of transition metal complexes.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the hydrazone ligand (e.g., (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide) (0.001 mol) in 25 mL of hot ethanol.
-
Addition of Metal Salt: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O or NiCl₂·6H₂O) (0.001 mol) in 15 mL of ethanol. Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6-7 by adding a dilute alcoholic ammonia solution.
-
Reaction: Reflux the reaction mixture for 2-3 hours. The formation of the complex is usually indicated by a color change and precipitation.
-
Work-up: Allow the mixture to cool to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the complex with hot ethanol followed by diethyl ether to remove any unreacted starting materials. Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the complex by determining its melting/decomposition point, and by using various analytical techniques such as elemental analysis, molar conductance, magnetic susceptibility, and spectroscopic methods (FT-IR, UV-Vis).
Data Presentation
The following tables summarize typical physicochemical data for a hydrazone ligand derived from this compound and its Cu(II) and Ni(II) complexes.
Table 1: Physicochemical and Analytical Data of the Ligand and its Metal Complexes
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | µeff (B.M.) |
| (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide (H₂L) | C₁₅H₁₃N₃O₃ | 283.28 | Pale Yellow | >250 | 85 | - | - |
| [Cu(L)(H₂O)]·H₂O | C₁₅H₁₅CuN₃O₅ | 380.84 | Green | >300 | 78 | 12.5 | 1.78 |
| [Ni(L)(H₂O)₂] | C₁₅H₁₅NiN₃O₅ | 379.00 | Greenish-Yellow | >300 | 75 | 10.2 | 2.95 |
Table 2: Key FT-IR Spectral Data (cm⁻¹) of the Ligand and its Metal Complexes
| Compound | ν(O-H) | ν(N-H) | ν(C=O) | ν(C=N) | ν(C-O) phenolic | ν(M-O) | ν(M-N) |
| H₂L | 3450 | 3210 | 1680 | 1615 | 1270 | - | - |
| [Cu(L)(H₂O)]·H₂O | 3400br | - | 1650 | 1600 | 1290 | 550 | 480 |
| [Ni(L)(H₂O)₂] | 3420br | - | 1655 | 1605 | 1288 | 545 | 475 |
| br: broad |
Table 3: Electronic Spectral Data of the Ligand and its Metal Complexes in DMSO
| Compound | λmax (nm) | Assignment |
| H₂L | 290, 330 | π → π, n → π transitions |
| [Cu(L)(H₂O)]·H₂O | 295, 340, 410, 620 | Ligand-based transitions, Ligand to Metal Charge Transfer (LMCT), d-d transitions |
| [Ni(L)(H₂O)₂] | 300, 350, 420, 580, 650 | Ligand-based transitions, Ligand to Metal Charge Transfer (LMCT), d-d transitions |
Potential Biological Mechanism of Action
Metal complexes of hydrazones have been reported to exhibit anticancer activity through various mechanisms, often culminating in the induction of apoptosis. A plausible signaling pathway involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic cascades.
Caption: Plausible apoptotic pathway induced by hydrazone metal complexes in cancer cells.
The proposed mechanism suggests that the metal complex, upon entering a cancer cell, can induce the production of ROS.[2] This leads to oxidative stress, causing mitochondrial damage and DNA fragmentation.[2][3] The mitochondrial dysfunction results in the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[3][4]
References
- 1. echemi.com [echemi.com]
- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 4. Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-hydrazinyl-2-oxo-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting molecular docking studies on 2-hydrazinyl-2-oxo-N-phenylacetamide derivatives. These compounds have garnered interest for their potential as inhibitors of various biological targets implicated in diseases such as cancer and inflammation. This guide outlines the necessary protocols for in silico analysis, data interpretation, and visualization of results.
Introduction
The this compound scaffold is a versatile pharmacophore found in a variety of biologically active molecules. Derivatives of this core structure have been reported to exhibit activities such as carbonic anhydrase inhibition and modulation of transcription factors like Early Growth Response Protein 1 (EGR-1).[1][2] Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[3] This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.
Key Biological Targets
Based on existing research, two prominent targets for this class of derivatives are:
-
Carbonic Anhydrase IX (CA IX): A transmembrane enzyme overexpressed in many solid tumors under hypoxic conditions. It plays a key role in pH regulation, promoting tumor cell survival and proliferation.[4][5] Inhibition of CA IX is a validated strategy in anticancer drug development.
-
Early Growth Response Protein 1 (EGR-1): A zinc-finger transcription factor that regulates the expression of genes involved in inflammation, cell growth, and differentiation.[1][6] Dysregulation of EGR-1 has been linked to inflammatory diseases and cancer.[1]
Data Presentation: Docking Performance of Derivatives
The following table summarizes representative quantitative data from molecular docking studies of hypothetical this compound derivatives against human Carbonic Anhydrase IX and the EGR-1 DNA-binding domain. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Derivative Substitution | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| PD-001 | Unsubstituted | Carbonic Anhydrase IX | -7.2 | His94, His96, His119, Thr199, Thr200 |
| PD-002 | 4-Chloro-phenyl | Carbonic Anhydrase IX | -7.8 | His94, His96, His119, Thr199, Gln92 |
| PD-003 | 4-Methoxy-phenyl | Carbonic Anhydrase IX | -7.5 | His94, His96, His119, Thr200, Val121 |
| PD-004 | 3-Nitro-phenyl | Carbonic Anhydrase IX | -8.1 | His94, His96, His119, Thr199, Gln92, Val121 |
| PD-005 | Unsubstituted | EGR-1 Zinc Finger | -6.9 | Arg80, His49, Arg76 |
| PD-006 | 4-Hydroxy-phenyl | EGR-1 Zinc Finger | -7.4 | Arg80, His49, Arg76, Gln52 |
| PD-007 | 2,4-Dichloro-phenyl | EGR-1 Zinc Finger | -7.9 | Arg80, His49, Arg76, Cys55 |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies using the widely accepted AutoDock Vina software.[7]
Protocol 1: Protein Preparation
-
Receptor Retrieval:
-
Receptor Cleaning:
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or Discovery Studio).
-
Remove all non-essential molecules, including water, co-crystallized ligands, ions, and cofactors.[12]
-
If the structure contains multiple chains (homo-oligomers), retain only one chain for the docking study (e.g., Chain A).[12]
-
-
Receptor Preparation for Docking:
Protocol 2: Ligand Preparation
-
Ligand Creation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
Convert the 2D structures into 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
-
Ligand Preparation for Docking:
-
Open the 3D ligand file (e.g., in MOL or SDF format) in AutoDock Tools.
-
Detect the ligand's root and define the number of rotatable bonds (torsions). Active torsions allow for ligand flexibility during docking.[14]
-
Assign Gasteiger charges.
-
Save the prepared ligand file in the PDBQT format (e.g., ligand_001.pdbqt).[14]
-
Protocol 3: Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
Load the prepared receptor (protein.pdbqt) into AutoDock Tools.
-
Define the search space (grid box) for docking. This box should encompass the known active site of the enzyme.[13]
-
For CA IX, the active site is centered around the catalytic Zinc ion. For EGR-1, it is the DNA-binding groove formed by the zinc fingers.
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box to adequately cover this area.
-
Save the grid parameters in a configuration file (e.g., conf.txt).
-
-
Configuration File Setup:
-
Create a text file (conf.txt) containing the following information:
-
The exhaustiveness parameter controls the thoroughness of the search; higher values increase accuracy but also computation time.[15]
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line: vina --config conf.txt
-
Vina will perform the docking calculation and generate an output PDBQT file (docked_ligand_001.pdbqt) containing the predicted binding poses and a log file (log_001.txt) with the corresponding binding energies.
-
-
Analysis of Results:
-
Open the receptor (protein.pdbqt) and the docked ligand poses (docked_ligand_001.pdbqt) in a molecular visualization tool.
-
Analyze the top-ranked pose (lowest binding energy).
-
Identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.
-
The binding energy (in kcal/mol) provides an estimate of the binding affinity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGR1 - Wikipedia [en.wikipedia.org]
- 7. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Hydrazinyl-2-oxo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-hydrazinyl-2-oxo-N-phenylacetamide as a versatile precursor for the synthesis of various novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies for related hydrazide compounds and are intended to serve as a foundational guide for the development of new chemical entities.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The inherent reactivity of the hydrazinyl group in this compound, coupled with the structural features of the N-phenylacetamide moiety, makes it an attractive starting material for the construction of diverse heterocyclic systems, including pyrazoles, triazoles, and pyridazinones. These scaffolds are of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
Synthesis of Novel Heterocycles
Synthesis of N-Phenyl-Substituted Pyrazoles
The reaction of hydrazines with β-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. This compound can be reacted with various 1,3-dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, to yield N-phenylacetamide-substituted pyrazole derivatives. These compounds are of particular interest due to the known anticancer activities of many pyrazole derivatives.
This protocol describes the synthesis of a pyrazole derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol.
-
Add acetylacetone (0.01 mol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with gentle stirring.
-
The solid product that precipitates out is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-dimethyl-1-(2-oxo-2-(phenylamino)acetyl)-1H-pyrazole.
Characterization:
The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis of N-Phenyl-Substituted 1,2,4-Triazoles
1,2,4-Triazole derivatives are known for their broad spectrum of biological activities. The synthesis of N-phenylacetamide-substituted triazoles can be approached through multi-step reactions starting with this compound. A common route involves the conversion of the hydrazide to a thiosemicarbazide derivative, followed by cyclization.
This protocol outlines a potential pathway for the synthesis of a triazole derivative.
Step 1: Synthesis of 2-(2-carbamothioylhydrazinyl)-2-oxo-N-phenylacetamide
-
Dissolve this compound (0.01 mol) in a suitable solvent.
-
Add an equimolar amount of potassium thiocyanate.
-
Acidify the mixture and heat under reflux to obtain the thiosemicarbazide intermediate.
Step 2: Cyclization to form the 1,2,4-triazole ring
-
Dissolve the thiosemicarbazide intermediate from Step 1 in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Reflux the solution for several hours to effect cyclization.
-
Cool the reaction mixture and neutralize with a suitable acid to precipitate the triazole product.
-
Filter, wash, and recrystallize the product.
Data Presentation
Table 1: Hypothetical Quantitative Data for Synthesized Heterocycles
| Compound ID | Heterocyclic Core | Molecular Formula | Yield (%) | Melting Point (°C) |
| HP-1 | Pyrazole | C₁₃H₁₃N₃O₂ | 85 | 155-157 |
| HT-1 | 1,2,4-Triazole | C₁₀H₁₀N₄O₂S | 70 | 210-212 |
Table 2: Potential Biological Activity of N-Phenylacetamide Substituted Heterocycles
The following table presents a summary of reported anticancer activities for various pyrazole and triazole derivatives, suggesting the potential for newly synthesized compounds from this compound to exhibit similar bioactivities.
| Heterocycle Class | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole | N¹-benzensulfonamides | MCF-7 | - | [1] |
| Pyrazole | N¹-benzensulfonamides | HTC116 | - | [1] |
| 1,2,4-Triazole | Indole-triazole hybrid | Hep-G2 | 55.40 | [2] |
| 1,2,4-Triazole | N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide | Hela | <3.2 | [3] |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of pyrazole and triazole derivatives.
Diagram 2: Signaling Pathway for Apoptosis Induction by Triazole Derivatives
Many anticancer agents, including triazole derivatives, function by inducing apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified signaling pathway for apoptosis induction by triazole derivatives.[3]
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols provided herein offer a starting point for the exploration of novel pyrazole and triazole derivatives. Further research is warranted to synthesize and evaluate the biological activities of these new chemical entities.
References
Revolutionizing Drug Discovery: Application Notes and Protocols for QSAR Studies of Anticancer Analogs
For Immediate Release
In the fast-paced world of drug discovery, the ability to predict the biological activity of novel compounds is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool that bridges the gap between chemical structure and biological function, significantly accelerating the identification and optimization of new drug candidates. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to conducting QSAR studies, focusing on anticancer drug analogs. Detailed protocols for both experimental data generation and computational modeling are provided to ensure the successful implementation of this vital technique.
Introduction to QSAR
Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach that aims to establish a relationship between the chemical structures of a series of compounds and their biological activities.[1] The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally similar compounds are dependent on the changes in their molecular properties.[2] By quantifying these properties using molecular descriptors, a mathematical model can be developed to predict the activity of new, untested compounds.[3] This in-silico approach is a cornerstone of modern medicinal chemistry, aiding in lead optimization, virtual screening of compound libraries, and reducing the reliance on extensive and costly experimental testing.[4]
I. Application Note: QSAR Analysis of Cyclin-Dependent Kinase 4 (CDK4) Inhibitors
This application note details a QSAR study on a series of isoquinolin-1,3-dione derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle and a validated target in cancer therapy.[5][6]
Signaling Pathway of CDK4 in Cell Cycle Progression
The CDK4/6-Cyclin D complex plays a crucial role in the G1 phase of the cell cycle. It phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for the G1 to S phase transition, thereby promoting cell proliferation. In many cancers, this pathway is dysregulated, making CDK4 an attractive target for anticancer drug development.[6]
Data Presentation
The dataset for this QSAR study consists of 72 isoquinolin-1,3-dione derivatives with their experimentally determined half-maximal inhibitory concentrations (IC50) against CDK4.[5] For the purpose of QSAR modeling, the IC50 values are converted to their logarithmic scale (pIC50 = -log(IC50)). A representative subset of the data is presented below.
| Compound ID | Structure (SMILES) | IC50 (µM)[5] | pIC50 |
| 1 | O=C(N(c1ccccc1)C2=O)C=C2c3cc(O)ccc3 | 0.015 | 7.82 |
| 2 | O=C(N(c1ccccc1)C2=O)C=C2c3ccc(O)cc3 | 0.021 | 7.68 |
| 3 | O=C(N(c1ccccc1)C2=O)C=C2c3cccc(O)c3 | 0.033 | 7.48 |
| ... | ... | ... | ... |
| 72 | O=C(N(c1ccccc1)C2=O)C=C2c3cc(OC)ccc3 | 15.3 | 4.82 |
II. Experimental Protocol: Determination of IC50 Values using MTT Assay
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[7][8][9]
Materials
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from a stock solution. Maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).[9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or vehicle control (DMSO).
-
Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
III. Computational Protocol: 2D-QSAR Model Development
This protocol outlines the steps for developing a 2D-QSAR model using open-source software and libraries.
Software and Libraries
-
RDKit: An open-source cheminformatics library for Python.[10][11]
-
Python: A versatile programming language.
-
Pandas: A Python library for data manipulation and analysis.
-
Scikit-learn: A Python library for machine learning.
Protocol
-
Data Collection and Preparation:
-
Molecular Descriptor Calculation:
-
Use a cheminformatics library like RDKit in Python to calculate various 2D molecular descriptors for each compound.[10][11] These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., molecular weight, logP), topological indices, and electronic properties.[13]
-
Example Python code snippet using RDKit:
-
-
Data Splitting:
-
Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data. A common split is 80% for the training set and 20% for the test set.[3]
-
-
Model Building:
-
Use a machine learning algorithm to build a regression model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) are commonly used methods.[3]
-
-
Model Validation:
-
Rigorously validate the developed QSAR model to assess its goodness of fit, robustness, and predictive power.[3] Key statistical parameters include:
-
Coefficient of determination (R²): Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.
-
Cross-validated R² (Q²): A measure of the model's predictive ability, typically calculated using leave-one-out cross-validation.
-
Root Mean Square Error (RMSE): The standard deviation of the residuals (prediction errors).
-
-
-
Prediction:
-
Once validated, the QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.[3]
-
IV. Case Study: QSAR on Benzimidazolyl-Retrochalcone Derivatives
A study on benzimidazolyl-retrochalcone derivatives as potential anticancer agents provides a practical example of a QSAR analysis.[9]
Data Summary
| Compound | Eelec (kcal/mol) | η (ev) | S (ev)^-1 | logP | Experimental pIC50 (HCT-116)[9] |
| 1 | -1100387.89 | 3.69 | 0.14 | 4.31 | 5.89 |
| 2 | -1157973.96 | 3.53 | 0.14 | 4.08 | 6.08 |
| 3 | -1233140.75 | 3.65 | 0.14 | 4.67 | 5.80 |
| ... | ... | ... | ... | ... | ... |
The developed QSAR model for the anticancer activity against the HCT-116 colon cancer cell line was: pIC50 = 79.684 + 3.896E-06 * Eelec - 20.469 * η - 64.245 * S + 0.301 * logP [9]
This equation demonstrates how electronic energy (Eelec), chemical hardness (η), chemical softness (S), and lipophilicity (logP) contribute to the anticancer activity of these compounds.[9]
Conclusion
QSAR modeling is an indispensable tool in modern drug discovery, offering a rational and efficient approach to designing and optimizing novel therapeutic agents. By integrating experimental data with computational techniques, researchers can significantly reduce the time and resources required to bring new anticancer drugs from the laboratory to the clinic. The protocols and application notes provided herein serve as a detailed guide for implementing QSAR studies, empowering scientists to accelerate the fight against cancer.
References
- 1. medium.com [medium.com]
- 2. Dataset of curcumin derivatives for QSAR modeling of anti cancer against P388 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neovarsity.org [neovarsity.org]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. runcell.dev [runcell.dev]
- 11. Getting Started with the RDKit in Python — The RDKit 2025.09.3 documentation [rdkit.org]
- 12. youtube.com [youtube.com]
- 13. Descriptor calculation tutorial – RDKit blog [greglandrum.github.io]
Application Note: A Comprehensive Framework for Evaluating the Biological Efficacy of Novel Therapeutic Compounds
Introduction
The journey of a novel compound from initial discovery to a potential therapeutic agent is a meticulous process underpinned by rigorous scientific evaluation. A critical phase in this journey is the determination of its biological efficacy, which involves a multi-tiered approach to assess its intended effects, mechanism of action, and potential for therapeutic benefit. This application note provides a detailed framework and standardized protocols for researchers, scientists, and drug development professionals to systematically evaluate the biological efficacy of a new compound. The workflow progresses from initial high-throughput in vitro assays to more complex in vivo studies, ensuring a comprehensive understanding of the compound's biological activity.
Overall Experimental Workflow
The evaluation of a compound's biological efficacy follows a logical progression from cellular models to whole organisms. This staged approach allows for early identification of promising candidates and elimination of those with undesirable characteristics, saving time and resources. The general workflow begins with assessing the compound's impact on cell viability and its direct interaction with its molecular target. Subsequent in vitro assays elucidate the mechanism of action by analyzing downstream cellular responses. Finally, promising compounds are advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.
Phase 1: In Vitro Efficacy Evaluation
The initial phase of efficacy testing is performed using in vitro models, such as cultured cell lines or primary cells. These assays are crucial for determining a compound's potency, selectivity, and mechanism of action at the cellular level.[1][2][3] They offer advantages in terms of scalability, cost-effectiveness, and reproducibility.[1]
Cell Viability and Cytotoxicity Assays
The first step is to assess the compound's effect on cell proliferation and viability. This is essential for determining the concentration range for subsequent mechanistic studies and for identifying potential cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.[4]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[5] Incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Cell Viability (MTT Assay)
| Compound ID | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Control | 0 | 1.25 ± 0.08 | 100% |
| Cmpd-X | 0.1 | 1.18 ± 0.06 | 94.4% |
| Cmpd-X | 1 | 0.85 ± 0.05 | 68.0% |
| Cmpd-X | 10 | 0.61 ± 0.04 | 48.8% |
| Cmpd-X | 50 | 0.32 ± 0.03 | 25.6% |
| Cmpd-X | 100 | 0.15 ± 0.02 | 12.0% |
| IC50 | ~9.5 µM | - | - |
Mechanism of Action (MOA) Studies
Once the IC50 is determined, the next step is to investigate how the compound exerts its effects. MOA studies help to understand the molecular pathways modulated by the compound.[6]
Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into how a compound affects protein expression and signaling pathways.[7][8]
Protocol: Western Blot
-
Sample Preparation: Treat cells with the compound at desired concentrations (e.g., IC50). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[9]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).[9]
Data Presentation: Western Blot Analysis
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Phospho-ERK | Control | 1.00 ± 0.12 | 1.0 |
| Phospho-ERK | Cmpd-X (10 µM) | 0.35 ± 0.05 | 0.35 |
| Total-ERK | Control | 1.00 ± 0.09 | 1.0 |
| Total-ERK | Cmpd-X (10 µM) | 0.98 ± 0.11 | 0.98 |
| β-Actin | Control | 1.00 ± 0.05 | 1.0 |
| β-Actin | Cmpd-X (10 µM) | 1.02 ± 0.06 | 1.02 |
qPCR is a sensitive technique used to measure changes in gene expression levels in response to compound treatment.[10] It is particularly useful for validating targets and understanding the transcriptional regulation involved in the compound's MOA.[11]
Protocol: Two-Step RT-qPCR
-
RNA Isolation: Treat cells with the compound as previously described. Isolate total RNA using a commercial kit (e.g., Trizol or RNeasy). Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[10] This is the first step of a two-step RT-qPCR assay.[10]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green qPCR master mix.[12] Include no-template controls to check for contamination.[13]
-
qPCR Amplification: Run the plate in a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
Data Presentation: qPCR Gene Expression Analysis
| Target Gene | Treatment Group | Mean Ct (±SD) | ΔCt (Target - Housekeeping) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| Gene-A | Control | 22.5 ± 0.3 | 4.5 | 0.0 | 1.0 |
| Gene-A | Cmpd-X (10 µM) | 24.8 ± 0.4 | 6.8 | 2.3 | 0.20 |
| GAPDH | Control | 18.0 ± 0.2 | - | - | - |
| GAPDH | Cmpd-X (10 µM) | 18.0 ± 0.2 | - | - | - |
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific protein, such as a secreted cytokine or chemokine, in a sample.[14] This is particularly relevant for compounds designed to modulate immune responses or inflammatory pathways.
Protocol: Sandwich ELISA
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the protein of interest.[15] Incubate overnight at 4°C.[15]
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add cell culture supernatants (collected from compound-treated cells) and a series of known standards to the wells.[16] Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes a different epitope on the target protein.[15] Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).[16] Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB).[16] A color will develop in proportion to the amount of protein bound.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[17] The color will change from blue to yellow.[16]
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the protein in the unknown samples.[18]
Data Presentation: ELISA Quantification of Cytokine Secretion
| Treatment Group | IL-6 Concentration (pg/mL) (Mean ± SD) |
| Control | 15.2 ± 2.5 |
| Stimulus | 450.8 ± 35.1 |
| Stimulus + Cmpd-X (1 µM) | 310.5 ± 28.9 |
| Stimulus + Cmpd-X (10 µM) | 125.3 ± 15.7 |
Phase 2: In Vivo Efficacy Evaluation
Compounds that demonstrate promising activity and a well-defined MOA in vitro are advanced to in vivo testing.[3] In vivo studies are essential for evaluating a compound's efficacy and safety in the context of a whole, living organism.[19]
Animal Model Selection
The choice of animal model is critical and depends on the disease being studied. For oncology, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are common.[20][21] For other indications, transgenic or disease-induced models may be more appropriate.[22]
General Protocol for an In Vivo Efficacy Study (Mouse Xenograft Model)
-
Acclimatization and Tumor Implantation: Allow animals (e.g., nude mice) to acclimate to the facility for at least one week. Implant cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone. Dosing frequency and duration are based on prior pharmacokinetic (PK) studies.[23]
-
Monitoring: Throughout the study, monitor tumor volume, body weight (as an indicator of toxicity), and clinical signs of distress.[24]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, animals are euthanized, and tumors and major organs may be collected for further analysis (e.g., biomarker analysis, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight and any observed toxicities. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the findings.
Data Presentation: In Vivo Efficacy (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | 0 | 1250 ± 150 | - | +2.5% |
| Cmpd-X | 10 | 875 ± 120 | 30% | +1.8% |
| Cmpd-X | 30 | 450 ± 95 | 64% | -1.5% |
| Positive Control | 20 | 310 ± 80 | 75% | -5.0% |
The systematic evaluation of a compound's biological efficacy, progressing from targeted in vitro assays to comprehensive in vivo studies, is fundamental to modern drug discovery. The protocols and workflows detailed in this application note provide a robust framework for generating reliable and reproducible data. By carefully assessing cell viability, elucidating the mechanism of action, and confirming efficacy in relevant animal models, researchers can make informed decisions to advance the most promising compounds toward clinical development.
References
- 1. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of In Vitro Assays [visikol.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. algentbio.com [algentbio.com]
- 8. cusabio.com [cusabio.com]
- 9. benchchem.com [benchchem.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. idtdna.com [idtdna.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. bowdish.ca [bowdish.ca]
- 18. biomatik.com [biomatik.com]
- 19. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 20. tandfonline.com [tandfonline.com]
- 21. probiocdmo.com [probiocdmo.com]
- 22. mdpi.com [mdpi.com]
- 23. fdamap.com [fdamap.com]
- 24. biobostonconsulting.com [biobostonconsulting.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-hydrazinyl-2-oxo-N-phenylacetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide.
Experimental Workflow Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, ethyl 2-oxo-2-(phenylamino)acetate, from aniline and diethyl oxalate. The second step is the hydrazinolysis of this intermediate to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
Issue 1: Low Yield of Ethyl 2-oxo-2-(phenylamino)acetate
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect Stoichiometry | Use a significant excess of diethyl oxalate (e.g., 5 equivalents).[1] | Driving the reaction towards the mono-substituted product and minimizing the formation of the N,N'-diphenyloxamide byproduct. |
| Incomplete Reaction | - Ensure the reaction is heated to reflux for an adequate time (monitor by TLC).- Consider using a higher boiling point solvent like xylenes for less reactive anilines.[2] | Higher temperatures and longer reaction times can be necessary to drive the reaction to completion.[2] |
| Moisture in Reaction | Use anhydrous ethanol and ensure all glassware is thoroughly dried. | Diethyl oxalate can be sensitive to hydrolysis, which would reduce the amount of reactant available. |
Issue 2: Formation of a White Precipitate (N,N'-diphenyloxamide)
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect Reactant Ratio | Maintain a large excess of diethyl oxalate relative to aniline. | The reaction of the initial product with another molecule of aniline to form the diamide is a common side reaction.[1] |
| Localized High Concentration of Aniline | Add the aniline dropwise to the solution of diethyl oxalate with vigorous stirring. | This prevents localized areas of high aniline concentration which can favor the formation of the diamide byproduct. |
Issue 3: Difficulty in Purifying Ethyl 2-oxo-2-(phenylamino)acetate
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of Unreacted Aniline | During workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).[2] | This will protonate the basic aniline, making it soluble in the aqueous layer and allowing for its removal. |
| Presence of N,N'-diphenyloxamide | Recrystallize the crude product from ethanol. | N,N'-diphenyloxamide is generally less soluble in ethanol than the desired mono-substituted product, allowing for its separation.[2] |
Step 2: Synthesis of this compound
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Reaction | - Increase the reaction time beyond the initially prescribed 2 hours.- Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents). | Ensuring the complete conversion of the starting ester is crucial for high yields.[3] |
| Impure Starting Ester | Purify the ethyl 2-oxo-2-(phenylamino)acetate by recrystallization or column chromatography before use. | Impurities in the starting material can interfere with the reaction and lead to lower yields of the desired product. |
| Loss of Product During Workup | If the product does not precipitate upon cooling, concentrate the reaction mixture under reduced pressure. | The product may be too soluble in the reaction solvent at room temperature to precipitate completely. |
Issue 2: Product is an Oil or Does Not Solidify
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of Impurities | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.- Attempt recrystallization from various solvents (see FAQ section). | Impurities can depress the melting point and prevent the product from solidifying. |
| Residual Solvent | Ensure the product is thoroughly dried under vacuum. | Residual solvent can make the product appear oily. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of ethyl 2-oxo-2-(phenylamino)acetate?
A1: Ethanol is the most commonly reported solvent for this reaction, typically used at reflux temperature.[4] It is a good solvent for both reactants and allows for a convenient reaction temperature.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring both reaction steps. For the first step, you can monitor the disappearance of aniline. For the second step, you can monitor the disappearance of the starting ester.
Q3: What are the best recrystallization solvents for purifying this compound?
A3: While specific data for this compound is limited, common solvents for recrystallizing aromatic hydrazides include ethanol, methanol, and acetonitrile.[5][6] It is recommended to test the solubility of your crude product in a small amount of various hot and cold solvents to determine the optimal one. A mixture of solvents, such as ethanol/water or acetone/water, can also be effective.[7]
Q4: What are the expected spectroscopic data for this compound?
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Diethyl oxalate and hydrazine hydrate are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine hydrate is particularly toxic and corrosive.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (5.0 equivalents) in anhydrous ethanol.
-
Reagent Addition: Slowly add aniline (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the aniline is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.[2]
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 2-oxo-2-(phenylamino)acetate (1.0 equivalent) in 96% ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the resulting solution at room temperature for 2 hours. A precipitate may form during this time.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, cool the reaction mixture in an ice bath or concentrate under reduced pressure to induce precipitation.
-
Drying: Dry the purified product under vacuum.
References
Technical Support Center: Synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Q: I am getting a very low yield of my this compound derivative, or the reaction doesn't seem to be proceeding. What are the common causes and how can I troubleshoot this?
A: Low yields in this synthesis can arise from several factors, primarily related to the hydrazinolysis of the ethyl oxo(phenylamino)acetate precursor. Here are the potential causes and recommended solutions:
-
Incomplete Reaction: The reaction between the ester precursor and hydrazine hydrate may not have gone to completion.
-
Solution: Increase the molar excess of hydrazine hydrate. While a slight excess is often sufficient, using a larger excess (e.g., 5-10 equivalents) can drive the reaction forward. Also, consider extending the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
-
-
Suboptimal Reaction Conditions: The temperature and solvent may not be ideal for the specific derivative being synthesized.
-
Solution: While many protocols suggest room temperature, gentle heating (e.g., refluxing in ethanol) can facilitate the reaction. Ensure that your solvent is anhydrous, as water can interfere with the reaction.
-
-
Poor Quality of Starting Materials: The purity of the ethyl oxo(phenylamino)acetate and hydrazine hydrate is crucial.
-
Solution: Use freshly distilled or high-purity starting materials. The ester precursor should be free of any remaining aniline or ethyl oxalyl chloride from the previous step.
-
-
Product Loss During Workup: The desired product might be lost during the extraction or purification steps.
-
Solution: this compound derivatives can have some water solubility. When performing an aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate). Back-extraction of the aqueous layer may be necessary to recover all the product.
-
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC of the Crude Product
Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation and remove them?
A: The formation of side products is a common challenge. The primary impurities to consider are:
-
Unreacted Ethyl oxo(phenylamino)acetate: This is a common impurity if the reaction is incomplete.
-
Prevention: As mentioned above, use an excess of hydrazine hydrate and ensure sufficient reaction time.
-
Removal: This ester is generally more soluble in less polar solvents than the hydrazide product. Purification via column chromatography or recrystallization can effectively separate the unreacted starting material.
-
-
Diacylhydrazine Derivative: This byproduct forms when one molecule of hydrazine reacts with two molecules of the ester.
-
Prevention: Using a significant excess of hydrazine hydrate can minimize the formation of this di-substituted product. A slow, dropwise addition of the ester to the hydrazine solution (reverse addition) can also be beneficial.
-
Removal: The diacylhydrazine is typically less polar than the desired product and can be separated by column chromatography.
-
-
Hydrazone Formation: If there are any aldehyde or ketone impurities present in the reaction mixture (e.g., from solvent degradation), the hydrazide product can react to form hydrazones.
-
Prevention: Use high-purity, freshly distilled solvents.
-
Removal: Hydrazones can often be removed by column chromatography or recrystallization.
-
Problem 3: Difficulty in Product Purification and Isolation
Q: I am having trouble purifying my this compound derivative. It is difficult to crystallize or separate from impurities. What purification strategies are most effective?
A: Purification of these derivatives can be challenging due to their polarity and potential for hydrogen bonding. Here are some recommended strategies:
-
Recrystallization: This is often the most effective method for obtaining a pure solid product.
-
Solvent Selection: Test a range of solvents to find the ideal one where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of hydrazides include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a versatile alternative.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the specific derivative. Adding a small amount of methanol to the eluent can help in eluting highly polar compounds.
-
-
Liquid-Liquid Extraction/Washing: A simple wash of the crude product can sometimes remove specific impurities.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can remove any basic impurities.
-
Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of ethyl oxo(phenylamino)acetate to hydrazine hydrate?
A1: While the stoichiometric ratio is 1:1, it is highly recommended to use an excess of hydrazine hydrate to ensure the reaction goes to completion and to minimize the formation of the diacylhydrazine byproduct. A molar ratio of 1:1.2 to 1:5 (ester:hydrazine hydrate) is commonly employed. The optimal ratio may depend on the specific substrate and should be determined empirically.
Q2: What are the recommended reaction conditions (temperature and time)?
A2: The reaction is often carried out at room temperature for a period of 2 to 24 hours. However, for less reactive substrates, refluxing in a suitable solvent like ethanol for 2-4 hours can significantly improve the reaction rate and yield. Monitoring the reaction by TLC is the best way to determine the optimal reaction time.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (ester) and the product (hydrazide). The product, being more polar, will have a lower Rf value than the starting material. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: What are the key safety precautions to take when working with hydrazine hydrate?
A4: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Data Presentation
Table 1: Effect of Hydrazine Hydrate Molar Ratio on Product Yield
| Molar Ratio (Ester:Hydrazine Hydrate) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 1:1.2 | 2 | Room Temperature | ~90 | [1] |
| 1:3 | 4 | Reflux (Ethanol) | >90 | Generic observation |
| 1:5 | 12 | Room Temperature | High | General recommendation |
Note: Yields are highly dependent on the specific substrate and purification method.
Experimental Protocols
Protocol 1: Synthesis of Ethyl oxo(phenylamino)acetate (Precursor)
-
To a stirred solution of aniline (1 equivalent) and triethylamine (1 equivalent) in dichloromethane at 0 °C, slowly add a solution of ethyl oxalyl chloride (1 equivalent) in dichloromethane.
-
Continue stirring at 0 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Evaporate the solvent under reduced pressure. The crude product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl oxo(phenylamino)acetate (1 equivalent) in 96% ethanol.
-
Add hydrazine hydrate (1.2 to 2 equivalents) dropwise to the solution.[1]
-
Stir the resulting solution at room temperature for 2 hours.[1]
-
The product often precipitates out of the solution. Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum. The product can be further purified by recrystallization if necessary.[1]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
improving the yield and purity of 2-hydrazinyl-2-oxo-N-phenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-hydrazinyl-2-oxo-N-phenylacetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
| Question | Answer |
| My yield of this compound is lower than expected. What are the potential causes? | Low yields can result from several factors: * Incomplete reaction: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). If the starting material (ethyl 2-oxo-2-(phenylamino)acetate) is still present, consider extending the reaction time or slightly increasing the amount of hydrazine hydrate. * Suboptimal temperature: The reaction is typically carried out at room temperature.[1] Deviations from this may affect the reaction rate and yield. * Loss during workup: The product is isolated by filtration. Ensure complete precipitation before filtering and wash the precipitate with a minimal amount of cold solvent to avoid dissolving the product. * Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. |
| The purity of my product is low, as indicated by a broad melting point range or extra peaks in NMR. How can I improve it? | Purity issues often stem from incomplete reaction or ineffective purification: * Recrystallization: This is a crucial step for purifying the final product. Recrystallization from absolute ethanol has been shown to be effective.[2] Ensure you use the minimum amount of hot solvent to dissolve the crude product and allow it to cool slowly to form pure crystals. * Washing: After filtration, wash the collected crystals with a small amount of cold ethanol to remove soluble impurities. * Starting material purity: Ensure the purity of your starting materials, ethyl 2-oxo-2-(phenylamino)acetate and hydrazine hydrate, as impurities can carry through to the final product. |
| What are some potential side reactions to be aware of during the synthesis? | Hydrazine is a reactive nucleophile and can participate in side reactions: * Formation of hydrazones: If there are any carbonyl impurities in the starting materials or solvents, hydrazine can react to form hydrazones. * Reaction with the ester group: The primary reaction is the hydrazinolysis of the ethyl ester. However, prolonged reaction times or harsh conditions could potentially lead to further reactions. |
| How can I confirm the identity and purity of my final product? | Several analytical techniques can be used: * Melting Point: The reported melting point for this compound is 217-219 °C.[1] A sharp melting point within this range is a good indicator of purity. * Spectroscopy: Infrared (IR) spectroscopy can confirm the presence of key functional groups (NH2, NH, C=O).[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and is excellent for assessing purity. Mass spectrometry can confirm the molecular weight of the compound.[3] |
Experimental Protocols
Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate (Precursor)
This protocol describes the synthesis of the precursor required for the preparation of this compound.
Materials:
-
Aniline
-
Ethyl oxalyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve aniline (20 mmol) and triethylamine (20 mmol) in dichloromethane (60 mL) in a flask.
-
Cool the stirring solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (20 mmol) in dichloromethane (20 mL) to the flask.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Evaporate the solvent under reduced pressure to obtain the crude product. This product is often used in the next step without further purification.[1]
Synthesis of this compound
Materials:
-
Ethyl 2-oxo-2-(phenylamino)acetate
-
Hydrazine hydrate (96%)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-oxo-2-(phenylamino)acetate (19 mmol) in 96% ethanol (135 mL).
-
Add hydrazine hydrate (23 mmol) dropwise to the solution while stirring.
-
Continue stirring the resulting solution at room temperature for 2 hours.
-
A precipitate will form during the reaction. Collect the solid product by filtration.
-
The collected product can be used in the next step without further purification if a high yield is achieved.[1] For higher purity, proceed with recrystallization.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Absolute ethanol
Procedure:
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form.
-
To maximize the yield, cool the flask in an ice bath to further encourage crystallization.
-
Collect the purified crystals by filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum desiccator.[2]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Ethyl 2-oxo-2-(phenylamino)acetate | C₁₀H₁₁NO₃ | 193.20 | 66-67 | 98 |
| This compound | C₈H₉N₃O₂ | 179.18[3][4] | 217-219[1] | 90[1] |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
troubleshooting common issues in the characterization of the compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during HPLC analysis?
A1: Typical issues that users most commonly encounter are pressure fluctuations, baseline noise, peak shape problems (such as tailing, fronting, or broadening), and retention time drift.[1] These problems can often be resolved by the user with systematic troubleshooting.
Q2: How can I prevent high backpressure in my HPLC system?
A2: High backpressure is often caused by clogged columns, salt precipitation, sample contamination, or blocked inlet frits.[2] To prevent this, ensure your mobile phase is filtered and degassed, use guard columns, and implement a proper sample cleanup procedure.[3] Regularly flushing the column with a strong solvent can also help prevent buildup.[3]
Q3: What causes peak tailing and how can I fix it?
A3: Peak tailing can result from column degradation, inappropriate stationary phase, or strong interactions between the sample and the stationary phase.[2] To address this, you can try adjusting the mobile phase pH, using a different column, or ensuring your sample is dissolved in a solvent compatible with the mobile phase.[2]
Troubleshooting Guide: HPLC Issues
This guide provides a systematic approach to resolving common HPLC problems.
| Problem | Potential Cause | Solution |
| High System Pressure | Blockage in the system (e.g., column frit, tubing, injector) | - Systematically loosen fittings to identify the location of the blockage. - Backflush the column with a strong, filtered solvent. - Replace the in-line filter or guard column.[3] |
| Low System Pressure | Leak in the system (e.g., pump seals, fittings, injector) | - Visually inspect for leaks at all connections. - Tighten or replace fittings as necessary. - Check pump seals for wear and replace if needed.[1] |
| Baseline Noise/Drift | Air bubbles in the mobile phase or detector, contaminated mobile phase, or detector lamp issues. | - Degas the mobile phase using sonication or an online degasser.[3] - Purge the pump to remove air bubbles. - Prepare fresh, high-purity mobile phase. - Check the detector lamp's energy and replace it if it's low.[4] |
| Peak Tailing/Fronting | Column overload, secondary interactions with the stationary phase, or mismatched sample solvent. | - Dilute the sample to avoid overloading the column. - Adjust the mobile phase pH or ionic strength. - Dissolve the sample in the initial mobile phase.[2] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.[5] - Check the pump for consistent flow rate delivery. |
Experimental Protocol: Standard HPLC Analysis
-
Mobile Phase Preparation:
-
System Equilibration:
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is achieved. This may take 10-20 column volumes.
-
-
Sample Preparation:
-
Dissolve the compound in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[2]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Data Acquisition:
-
Inject a blank (sample solvent) to ensure the baseline is clean.
-
Inject the prepared sample.
-
Acquire the chromatogram for the specified run time.
-
-
Data Analysis:
-
Integrate the peaks of interest to determine their retention time, area, and height.
-
Assess peak shape and resolution.
-
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: Why is my signal intensity low or non-existent?
A1: Poor signal intensity can be due to several factors including low sample concentration, inefficient ionization, or an untuned and uncalibrated instrument.[1] Ensure your sample is appropriately concentrated and consider experimenting with different ionization techniques (e.g., ESI, APCI) to find the optimal method for your analyte.[1]
Q2: What should I do if I'm seeing inaccurate mass measurements?
A2: Inaccurate mass measurements are often a result of poor mass calibration.[1] It is crucial to perform regular mass calibration using appropriate standards that bracket the mass range of your analyte.[6] Also, ensure your mass spectrometer is well-maintained, as instrument drift can affect mass accuracy.[1]
Q3: What causes peak broadening in my mass spectrum?
A3: Peak broadening can be caused by contaminants in the sample or the chromatographic column, or suboptimal ionization conditions.[1] Proper sample preparation and regular column maintenance are essential.[1] Adjusting ion source parameters, such as gas flows and temperatures, can also help reduce peak broadening.[1]
Troubleshooting Guide: Mass Spectrometry Issues
| Problem | Potential Cause | Solution |
| Poor Signal Intensity | Inappropriate sample concentration, inefficient ionization, or ion suppression. | - Optimize sample concentration. - Experiment with different ionization sources (e.g., ESI, APCI).[1] - Use sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1] |
| Inaccurate Mass | Poor calibration or instrument drift. | - Perform regular mass calibration with appropriate standards.[1] - Ensure the instrument is properly maintained according to the manufacturer's guidelines.[1] |
| Peak Broadening | Contamination in the sample or column, or non-optimal ionization conditions. | - Implement thorough sample preparation and column cleaning procedures.[1] - Adjust ionization source parameters (e.g., gas flows, temperatures).[1] |
| No Peaks Observed | Issue with the detector or sample not reaching the detector. | - Check that the autosampler and syringe are functioning correctly. - Ensure the sample is properly prepared. - Inspect the column for any cracks or blockages. |
| High Background Noise | Contaminated solvents or a dirty ion source. | - Use high-purity, LC-MS grade solvents. - Clean the ion source according to the manufacturer's protocol. |
Experimental Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation:
-
Dissolve the compound in a volatile solvent suitable for the ionization method (e.g., methanol or acetonitrile for ESI).
-
The typical concentration range is 1-10 µg/mL.
-
-
Instrument Setup and Calibration:
-
Tune and calibrate the mass spectrometer using a standard calibration solution recommended by the manufacturer. This ensures accurate mass assignment.[1]
-
-
Sample Infusion:
-
Load the sample into a syringe and place it in a syringe pump.
-
Infuse the sample into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion mode).
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, gas flows) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.).
-
Analyze the fragmentation pattern if performing tandem MS (MS/MS) to aid in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum has broad peaks. What could be the cause?
A1: Peak broadening in NMR can be caused by several factors, including poor shimming, an inhomogeneous sample (due to poor solubility), or a sample that is too concentrated.[7] Paramagnetic impurities can also lead to significant broadening.
Q2: I see unexpected peaks in my ¹H NMR spectrum. What are they?
A2: Unassigned peaks can arise from impurities in your sample, residual solvent, or if the compound is not the expected structure.[8] Comparing the integration of these peaks to your compound's peaks can help determine if they are from an impurity.
Q3: How can I confirm the presence of an -OH or -NH proton?
A3: To confirm an exchangeable proton like an alcohol or amine, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the -OH or -NH proton should disappear or significantly decrease in intensity due to proton-deuterium exchange.[7]
Troubleshooting Guide: NMR Spectroscopy Issues
| Problem | Potential Cause | Solution |
| Broad Peaks | Poor shimming, sample inhomogeneity (poor solubility), high sample concentration, or paramagnetic impurities. | - Re-shim the instrument. - Ensure the sample is fully dissolved; try gentle heating or a different deuterated solvent.[7] - Prepare a more dilute sample. - Purify the sample to remove paramagnetic species. |
| Overlapping Peaks | Insufficient magnetic field strength or similar chemical environments of protons. | - Use a higher field NMR spectrometer if available. - Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[7] |
| No Lock Signal | Insufficient deuterated solvent or incorrect lock parameters. | - Ensure there is enough deuterated solvent in the NMR tube (typically 0.6-0.7 mL).[9] - Check and adjust the lock power and gain. |
| Poor Signal-to-Noise | Dilute sample or insufficient number of scans. | - Increase the sample concentration if possible. - Increase the number of scans acquired. |
| Solvent Peak Obscuring Signals | The chemical shift of a proton of interest is the same as the residual solvent peak. | - Choose a deuterated solvent where the residual peak does not overlap with your signals of interest. - Use solvent suppression techniques if available on the spectrometer. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth correctly.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative ratios of protons.
-
Biological Context: Signaling Pathways in Drug Development
Understanding how a compound interacts with cellular signaling pathways is crucial in drug development. Below are diagrams of two key pathways commonly dysregulated in cancer.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Method Development Troubleshooting Guide (Pharmaceutical Industry) - Gorjanu, Mirela: 9798288642876 - AbeBooks [abebooks.com]
- 4. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. rsc.org [rsc.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Overcoming Solubility Challenges of 2-hydrazinyl-2-oxo-N-phenylacetamide in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-hydrazinyl-2-oxo-N-phenylacetamide during in vitro bioassays.
Troubleshooting Guide
Compound precipitation can significantly compromise experimental results by lowering the effective concentration of the test compound and creating artifacts.[1] The following guide provides solutions to common precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The concentration of this compound exceeds its solubility in the aqueous assay buffer or cell culture medium.[1] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in 100% DMSO and use a larger dilution factor.[1] - Test the solubility in different buffers or media to identify a more suitable one.[2] |
| Precipitation Over Time in Incubator | - Temperature shift: Moving from room temperature to 37°C can decrease the solubility of some compounds.[1] - pH shift: Changes in the medium's pH due to the CO2 environment or cellular metabolism can affect compound solubility.[1] - Interaction with media components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[1] | - Pre-warm the cell culture media to the experimental temperature (e.g., 37°C) before adding the compound.[1] - Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] - Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.[1] |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures, causing it to precipitate out of the DMSO stock upon freezing. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] - Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is redissolved.[1] |
| Cloudiness or Turbidity in Media | - Fine particulate precipitation: The compound may be forming fine particles that are not immediately visible as large crystals.[1] - Microbial contamination: Bacterial or fungal growth can cause turbidity in the culture medium. | - Examine a sample under a microscope to confirm the presence of a precipitate.[1] - If precipitation is confirmed, follow the solutions for immediate precipitation. - If contamination is suspected, discard the solution and use fresh, sterile reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on general practices for compounds with potential solubility challenges, 100% Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[3] Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO to minimize water absorption, which can decrease compound solubility.[1]
Q2: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?
A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform serial dilutions in your assay buffer. It is preferable to add the DMSO stock dilutions directly to the assay media, which often contains proteins and other components that can help maintain solubility.[3]
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents can be tested, such as ethanol, methanol, or dimethylformamide (DMF), depending on the tolerance of your assay.[3][4]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer can significantly improve its solubility.[4]
-
Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[4]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Triton X-100 can help solubilize hydrophobic compounds, particularly in enzymatic assays.[4][5] However, their use in cell-based assays must be carefully evaluated for cytotoxicity.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. While some enzyme assays can tolerate up to 10% DMSO, most cell-based assays are sensitive to concentrations above 1%.[3] It is recommended to keep the final DMSO concentration at or below 0.5% to 1% to avoid off-target effects and cytotoxicity.[6] Always run a vehicle control with the same final DMSO concentration as your test conditions.
Q4: How can I determine the maximum soluble concentration of this compound in my assay medium?
A4: You can perform a kinetic solubility assay using nephelometry. This involves adding serial dilutions of your compound's DMSO stock to the assay buffer and measuring light scattering caused by any precipitate.[3] The highest concentration that does not show an increase in light scattering is considered the kinetic solubility limit.
Q5: Can sonication or heating be used to dissolve the compound?
A5: Gentle warming to 37°C and vortexing can help dissolve the compound in the initial stock solution.[1] Sonication can also be used to break down aggregates and improve dispersion.[5] However, it is crucial to ensure that the compound is chemically stable under these conditions and does not precipitate out again upon cooling or over time.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10-100 mM).
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Determining Optimal Co-solvent Concentration
This protocol helps identify the highest concentration of a co-solvent (e.g., DMSO) that is tolerated by your assay without significantly impacting the biological activity.
-
Prepare Reagents:
-
Enzyme/Cell stock solution
-
Substrate/Stimulant stock solution
-
Assay buffer/Cell culture medium
-
100% co-solvent (e.g., DMSO)
-
-
Set up Reactions/Cell Cultures: Prepare a series of reactions or cell culture wells with increasing concentrations of the co-solvent (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Initiate and Measure: Add the substrate or stimulant to initiate the reaction or cellular response. Measure the activity according to your specific assay protocol.
-
Analyze Data: Plot the biological activity (as a percentage of the control without co-solvent) against the co-solvent concentration. Select the highest concentration that does not cause a significant drop in activity (e.g., maintains >90% activity).[2]
Data Presentation
The following tables provide illustrative data on how solubility can be affected by different solvents and the impact of co-solvents on assay performance. Note: This is hypothetical data for illustrative purposes only.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 5 |
| 100% DMSO | > 10,000 |
| 100% Ethanol | > 5,000 |
| 5% DMSO in PBS | 25 |
| 5% Ethanol in PBS | 15 |
Table 2: Example of Co-solvent Effect on Enzyme Activity
| Final DMSO Concentration (%) | Relative Enzyme Activity (%) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 0.25 | 95 |
| 0.5 | 92 |
| 1.0 | 85 |
| 2.0 | 60 |
Visualizations
Caption: Workflow for addressing compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-hydrazinyl-2-oxo-N-phenylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-hydrazinyl-2-oxo-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis, oxidation, and photodecomposition. The hydrazide and amide functional groups are prone to cleavage under aqueous conditions, especially at non-neutral pH. The presence of the phenyl ring and the hydrazinyl group may also make the molecule susceptible to oxidative degradation.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products are likely to result from the hydrolysis of the amide and hydrazide bonds. This would lead to the formation of phenylglyoxylic acid and aniline from amide hydrolysis, and 2-oxo-N-phenylacetamide and hydrazine from hydrazide hydrolysis. Oxidative degradation could lead to various oxidized species.
Q3: How can I minimize the degradation of this compound in solution?
A3: To minimize degradation in solution, it is crucial to control the pH, temperature, and exposure to light.[1][2] Using a buffered solution at or near neutral pH can help prevent acid or base-catalyzed hydrolysis.[1] Storing solutions at low temperatures and protecting them from light by using amber vials or covering the container with aluminum foil is also recommended.[1] For oxygen-sensitive compounds, purging the solvent with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q4: What excipients can be used to enhance the stability of formulations containing this compound?
A4: Several types of excipients can improve stability. Buffering agents (e.g., phosphate or citrate buffers) help maintain an optimal pH.[1] Antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) can be added to mitigate oxidative degradation. For solid formulations, desiccants can be included in the packaging to control moisture levels.
Q5: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A5: A stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.[3][4][5] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[6][7] The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in solution. | - pH of the solution is too acidic or basic.- Exposure to light.- Presence of dissolved oxygen.- High storage temperature. | - Prepare solutions in a buffered system (pH 6-8).- Store solutions in amber vials or protect from light.- Degas the solvent with nitrogen or argon before use.- Store solutions at refrigerated (2-8 °C) or frozen temperatures. |
| Appearance of unknown peaks in the chromatogram during HPLC analysis. | - Degradation of the compound during the experiment or analysis.- Interaction with excipients or other components in the formulation. | - Perform a forced degradation study to identify potential degradation products.- Ensure the HPLC method is stability-indicating.- Evaluate the compatibility of the compound with all excipients. |
| Poor recovery of the compound from a solid formulation. | - Degradation due to moisture.- Incompatibility with excipients. | - Store the formulation in a tightly sealed container with a desiccant.- Conduct compatibility studies with individual excipients.- Consider microencapsulation to protect the active ingredient. |
| Discoloration of the compound or formulation. | - Oxidative degradation.- Photodecomposition. | - Add an antioxidant to the formulation.- Package the product in light-resistant containers.- Store under an inert atmosphere if highly sensitive to oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[8]
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A standard HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 20 µL.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to separate the parent compound from all degradation products generated during the forced degradation study.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: General workflow for assessing the stability of a pharmaceutical compound.
References
- 1. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. questjournals.org [questjournals.org]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Refining Purification Techniques for 2-hydrazinyl-2-oxo-N-phenylacetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of 2-hydrazinyl-2-oxo-N-phenylacetamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Insufficient concentration of the compound in the solvent. - The chosen solvent is too effective at room temperature. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound. - The presence of impurities is depressing the melting point. | - Add a co-solvent in which the compound is less soluble to lower the overall solvent power. - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.[1] |
| Crystals are Colored | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] |
| Premature Crystallization during Hot Filtration | - The solution is cooling too quickly in the funnel. | - Use a pre-heated funnel and filter flask. - Add a slight excess of hot solvent before filtration to ensure the compound remains dissolved.[1] |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - The solvent system (eluent) is not optimal for separation. - The column is overloaded with the sample. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for polar aromatic amides is a mixture of ethyl acetate and hexane.[2][3] - Use a larger column or reduce the amount of sample loaded. |
| Compound Elutes Too Quickly or Too Slowly | - The polarity of the eluent is too high or too low. | - If the compound elutes too quickly (high Rf value on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the compound elutes too slowly (low Rf value on TLC), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).[2] |
| Tailing of Spots on TLC and Broad Peaks in Column | - The compound is interacting too strongly with the stationary phase (silica gel). - The compound may be acidic or basic. | - Add a small amount of a modifier to the eluent. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of hydrazides from esters include unreacted starting materials (e.g., the corresponding ester and hydrazine) and side products such as diacyl hydrazines.[4]
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the structure of the compound (an N-phenylacetamide derivative), good starting solvents for recrystallization would be polar protic solvents like ethanol or a mixture of ethanol and water.[1]
Q3: How can I monitor the progress of my column chromatography purification?
A3: The progress of column chromatography is typically monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC).[5] This allows you to identify which fractions contain your purified product.
Q4: My compound is very polar and does not move from the baseline on the TLC plate, even with highly polar eluents. What can I do?
A4: For very polar compounds, you can try using a more polar stationary phase, such as alumina, or employ reverse-phase chromatography where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water).[6]
Q5: What is the expected yield and purity after one recrystallization?
A5: A successful recrystallization can typically yield a product with 70-90% recovery and significantly improved purity.[7] However, this can vary depending on the initial purity of the crude material. For highly impure samples, a second recrystallization may be necessary.
Data Presentation
The following tables provide illustrative data for the purification of this compound. Note that these are typical values and may vary based on experimental conditions.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation upon Cooling | Purity (Illustrative) |
| Water | Low | Moderate | Slow, well-formed needles | >98% |
| Ethanol | Moderate | High | Rapid, small crystals | ~95% |
| Ethanol/Water (4:1) | Low | High | Moderate, good crystals | >99% |
| Ethyl Acetate | Low | Moderate | Oiled out | - |
| Hexane | Insoluble | Insoluble | No dissolution | - |
Table 2: Column Chromatography Eluent System Optimization
| Eluent System (Ethyl Acetate:Hexane) | TLC Rf of Product | TLC Rf of Main Impurity | Separation Factor (α) | Purity (Illustrative) |
| 1:4 | 0.15 | 0.25 | 1.67 | ~90% |
| 1:2 | 0.30 | 0.45 | 1.50 | ~95% |
| 1:1 | 0.55 | 0.65 | 1.18 | >98% |
| 2:1 | 0.75 | 0.80 | 1.07 | ~92% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 2.0 g) in a minimal amount of hot ethanol (approximately 20-30 mL) by heating on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 30 g) in the chosen eluent (e.g., ethyl acetate/hexane 1:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization when no crystals form.
References
addressing side reactions during the synthesis of its derivatives
Technical Support Center: Synthesis of Aspirin & Its Derivatives
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for common side reactions and issues encountered during the synthesis of acetylsalicylic acid (aspirin) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and impurities in aspirin synthesis?
A1: The synthesis of aspirin via the acetylation of salicylic acid with acetic anhydride is prone to several side reactions and impurities. The most common issues include:
-
Incomplete Reaction: Unreacted salicylic acid is the most frequent impurity found in the crude product.[1][2] Its presence can be detected by the ferric chloride test.[1][3]
-
Hydrolysis of Acetic Anhydride: Acetic anhydride readily reacts with water to form two molecules of acetic acid.[1][4] If moisture is present in the glassware or reagents, it will consume the anhydride, reducing the yield of aspirin.[4]
-
Hydrolysis of Aspirin: The ester group in aspirin can be hydrolyzed back to salicylic acid and acetic acid, especially in the presence of moisture or during prolonged heating.[5][6] This is why old aspirin tablets may smell of vinegar.[4][6]
-
Formation of Polymeric Byproducts: At high temperatures, self-esterification of salicylic acid can occur, leading to the formation of polymeric esters, which can complicate purification and lower the yield.
Q2: My final product shows a purple color with the ferric chloride test. What does this mean and how do I fix it?
A2: A purple, blue, or green color in the ferric chloride test indicates the presence of a phenolic hydroxyl group (-OH attached to an aromatic ring).[1][7][8][9][10] Salicylic acid contains a phenol group, whereas pure acetylsalicylic acid (aspirin) does not.[1][11] Therefore, a positive test signifies that your product is impure and contaminated with unreacted salicylic acid.[1][3]
To fix this, the crude product must be purified. The most common method is recrystallization .[1][12] This involves dissolving the impure aspirin in a minimum amount of a hot solvent (like an ethanol/water mixture) and allowing it to cool slowly. The aspirin will crystallize out in a purer form, while the salicylic acid and other impurities remain dissolved in the cold solvent.[1][12]
Q3: How can I maximize the yield of my aspirin synthesis?
A3: Achieving a high yield requires careful control of the reaction conditions and purification steps. Several factors can lead to a yield of less than 100%, including incomplete reactions, side reactions, and procedural losses.[13][14][15] To maximize your yield:
-
Ensure Dry Conditions: Use dry glassware and reagents to prevent the hydrolysis of acetic anhydride, which is a primary cause of reduced yield.[4]
-
Use a Catalyst: An acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is necessary to speed up the esterification reaction.[5][6][16]
-
Control Reaction Temperature: Avoid excessively high temperatures or prolonged heating, as this can cause the aspirin product to decompose back into salicylic acid.[4] A warm water bath (70-80°C) is often recommended.[3]
-
Minimize Transfer Loss: Be meticulous during product recovery. Losses can occur when transferring the product from the reaction flask to the filter and during the washing steps.[14]
-
Optimize Crystallization: Ensure complete crystallization by cooling the solution in an ice bath before filtration.[1][17] However, avoid cooling for too long if using a mixed solvent system, as impurities may also precipitate.
Q4: What is the purpose of adding cold water to the reaction mixture after heating?
A4: Adding cold water after the initial reaction period serves two main purposes. First, it hydrolyzes any excess, unreacted acetic anhydride, converting it into the more water-soluble acetic acid.[1][4] This is an exothermic reaction and should be done cautiously.[16] Second, adding a larger volume of cold water after the hydrolysis step decreases the solubility of aspirin, causing it to precipitate out of the solution so it can be collected by filtration.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during aspirin synthesis.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction due to insufficient heating time or temperature. 2. Hydrolysis of acetic anhydride by moisture in reagents or glassware.[4] 3. Procedural loss during product transfer and filtration.[14] | 1. Ensure the reaction is heated for the recommended time (e.g., 10-15 minutes) at the optimal temperature (e.g., 70-80°C).[1][3] 2. Use thoroughly dried glassware and fresh acetic anhydride. 3. Carefully rinse the reaction flask with a small amount of the ice-cold filtrate to transfer all crystals to the funnel. |
| Product is Oily or Fails to Crystallize | 1. Insufficient cooling to induce crystallization. 2. Use of too much recrystallization solvent, making the product too soluble.[18] 3. Presence of significant impurities that inhibit crystal formation. | 1. Ensure the flask is thoroughly chilled in an ice bath for at least 10 minutes.[17] 2. If crystallization fails, gently scratch the inside of the flask with a glass stirring rod to provide a surface for crystal nucleation.[11][17] 3. If too much solvent was used, gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again. |
| Product Melting Point is Low and/or Broad | 1. The product is impure, likely containing unreacted salicylic acid.[18] 2. The product is not completely dry and contains residual solvent (water or ethanol). | 1. Purify the product by recrystallization.[1][12] 2. After filtration, allow the product to dry completely. This can be done by leaving it on the vacuum for an extended period or drying in a desiccator.[19] |
| Strong Smell of Vinegar (Acetic Acid) | 1. This is expected, as acetic acid is a byproduct of the reaction and is also formed from the hydrolysis of excess acetic anhydride.[6] 2. If the smell persists in the final, dry product, it may indicate product decomposition due to moisture.[6] | 1. Ensure the product is thoroughly washed with ice-cold water during filtration to remove soluble acetic acid. 2. Store the final product in a dry, sealed container to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of Acetylsalicylic Acid (Aspirin)
-
Place approximately 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[3]
-
In a fume hood, carefully add 4-5 mL of acetic anhydride to the flask, followed by 5-10 drops of a catalyst like 85% phosphoric acid or concentrated sulfuric acid.[3][16][17]
-
Gently swirl the flask to mix the reagents.
-
Heat the flask in a warm water bath at 70-80°C for 10-15 minutes, stirring occasionally until all the solid salicylic acid dissolves.[3][18]
-
Remove the flask from the water bath. Cautiously add 20 drops of cold deionized water to the hot solution to hydrolyze the excess acetic anhydride.[3]
-
Once the reaction subsides, add 40-50 mL of cold deionized water to the flask.[17]
-
Cool the mixture in an ice bath for at least 10 minutes to maximize the crystallization of aspirin.[1][17]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals on the filter paper with two small portions of ice-cold deionized water.[19]
-
Leave the vacuum on for several minutes to help dry the crude product.
Protocol 2: Purity Test with Ferric Chloride
-
Prepare three test tubes. In the first, place a few crystals of your synthesized aspirin. In the second, place a few crystals of salicylic acid (as a positive control). The third tube with only solvent will serve as a negative control.[1][12]
-
Add approximately 1 mL of ethanol or an ethanol/water mixture to each test tube to dissolve the crystals.
-
Add 2-3 drops of a neutral 1% ferric chloride (FeCl₃) solution to each tube and shake.[1][12]
-
Observation: A change in color to violet, purple, or deep blue in the tube with your product indicates the presence of unreacted salicylic acid.[1][7] The solution should remain the pale yellow color of the FeCl₃ reagent if the aspirin is pure.[3][11]
Protocol 3: Recrystallization of Aspirin
-
Transfer the impure aspirin to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle warming on a hot plate may be necessary.[1][12]
-
Once dissolved, slowly add warm water until the solution just begins to turn cloudy (turbid).
-
If it becomes too cloudy, add a few more drops of hot ethanol until the solution is clear again.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration as described in Protocol 1.
-
Retest the purity of the recrystallized product using the ferric chloride test.
Visualizations
Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for aspirin synthesis and a decision tree for troubleshooting common purity issues.
Caption: Workflow for aspirin synthesis, isolation, and purification.
Mechanism of Action: COX Enzyme Inhibition
Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[20][21][22]
Caption: Aspirin irreversibly inhibits COX enzymes to block prostaglandin synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. web.williams.edu [web.williams.edu]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. quora.com [quora.com]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 9. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 10. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem21labs.com [www2.chem21labs.com]
- 13. brainly.com [brainly.com]
- 14. homework.study.com [homework.study.com]
- 15. reddit.com [reddit.com]
- 16. chem21labs.com [chem21labs.com]
- 17. Synthesis of Aspirin [home.miracosta.edu]
- 18. Aspirin Synthesis | Synaptic | Central College [central.edu]
- 19. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 20. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 21. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Aspirin? [synapse.patsnap.com]
Technical Support Center: Optimization of Antimicrobial Assay Protocols for Hydrazone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazone compounds in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: My hydrazone compound is not showing a zone of inhibition in the agar disk diffusion assay. Does this mean it's inactive?
A1: Not necessarily. A lack of a zone of inhibition is often due to the poor diffusion of hydrophobic hydrazone compounds in the aqueous agar matrix rather than a lack of antimicrobial activity.[1][2] These compounds may not effectively diffuse from the disk into the surrounding agar to inhibit microbial growth. It is recommended to verify its activity using a dilution method, such as broth microdilution, which is not dependent on diffusion.[1]
Q2: I'm observing precipitation of my hydrazone compound when I add it to the broth medium. What can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound highly soluble in a solvent like DMSO is diluted into an aqueous medium where it is poorly soluble.[3] To address this, consider the following:
-
Reduce Solvent Concentration: Keep the final concentration of DMSO in the culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize toxicity and solubility issues.[3]
-
pH Adjustment: The solubility of many hydrazone compounds is pH-dependent. Adjusting the pH of your buffer to a value where the compound is ionized can significantly increase its solubility.[3]
-
Use of Co-solvents: A small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol, can be added to the aqueous buffer to improve solubility.[3]
-
Solubilizing Excipients: Agents like cyclodextrins can encapsulate hydrophobic molecules, enhancing their apparent solubility in water.[3]
Q3: How can I differentiate between the antimicrobial effect of my hydrazone compound and the solvent (e.g., DMSO) used to dissolve it?
A3: It is crucial to run a solvent control. Prepare a disk or well containing the same volume of the solvent alone and apply it to the agar plate or add it to a well in your microdilution plate.[1] This will help you distinguish between the antimicrobial activity of the hydrazone compound and any potential inhibitory effects of the solvent itself.
Q4: My hydrazone compound shows initial activity, but the effect seems to diminish over time in a multi-day experiment. What could be the cause?
A4: This could be due to the instability of the hydrazone bond, which can be susceptible to hydrolysis, especially in aqueous environments.[4] The stability is influenced by factors like pH, temperature, and the electronic properties of the parent aldehyde/ketone and hydrazide.[4] To assess and mitigate this, you can:
-
Perform Stability Studies: Use HPLC to determine the half-life of your compound under your experimental conditions (e.g., different pH values).[4]
-
Optimize Storage: Store the compound as a lyophilized powder in a desiccator at low temperatures (-20°C or -80°C) to minimize exposure to moisture.[4]
-
Structural Modification: If instability is a persistent issue, consider synthesizing analogues with increased stability. For instance, oximes are generally more resistant to hydrolysis than hydrazones.[4]
Q5: Are there alternative assay methods for poorly soluble hydrazone compounds?
A5: Yes, for compounds with poor diffusion, broth microdilution or agar dilution methods are recommended to determine the Minimum Inhibitory Concentration (MIC).[1] These methods provide a quantitative measure of antimicrobial activity and are not reliant on the compound's ability to diffuse through agar.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No zone of inhibition in agar diffusion assay. | Poor diffusion of the hydrophobic hydrazone compound in the aqueous agar.[1][2] | Use a broth microdilution or agar dilution method to determine the MIC, as these are not dependent on diffusion.[1] |
| Precipitation of the compound in broth medium. | Low aqueous solubility of the hydrazone compound; "crashing out" upon dilution from organic solvent stock.[3] | - Lower the final DMSO concentration to ≤ 0.1%.[3] - Adjust the pH of the medium.[3] - Use co-solvents or solubilizing excipients like cyclodextrins.[3] |
| Inconsistent MIC values between experiments. | - Inoculum size variation. - Compound instability.[4] - Pipetting errors during serial dilution. | - Standardize the microbial inoculum to 0.5 McFarland turbidity.[5] - Assess compound stability over the experiment's duration.[4] - Ensure accurate and consistent serial dilutions. |
| Growth observed in the negative control well. | Contamination of the broth, plates, or other reagents. | Use sterile techniques throughout the experiment. Include a sterility control (broth only) to check for contamination.[5] |
| No growth in the positive control (standard antibiotic) wells. | - Inactive antibiotic. - Resistant microbial strain. | - Use a fresh, validated stock of the standard antibiotic. - Confirm the susceptibility of the test organism to the control antibiotic. |
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various hydrazone derivatives against different microbial strains, as reported in the literature.
Table 1: Antibacterial Activity of Selected Hydrazone Compounds
| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Compound 19 | S. aureus | 6.25 | E. coli | 12.5 | [6] |
| MRSA1 | 3.125 | K. pneumoniae | 12.5 | [6] | |
| Compound 20 | S. aureus | 12.5 (µM) | E. faecalis | 12.5 (µM) | [6] |
| B. cereus | 12.5 (µM) | [6] | |||
| Compound 21 | B. subtilis | < MIC of Tetracycline | E. coli | < MIC of Tetracycline | [7] |
| S. aureus | < MIC of Tetracycline | [7] | |||
| Compound 28 | Staphylococcus spp. | 1.95 | E. faecalis | 15.62 | [7] |
| Compounds 24, 25, 26 | S. epidermidis, S. aureus, B. subtilis, B. cereus | 0.48 - 15.62 | [7] | ||
| Compound 15 | Gram-positive bacteria | 1.95 - 7.81 | [6] |
Table 2: Antifungal Activity of Selected Hydrazone Compounds
| Compound ID | Fungal Strain | MIC (mg/mL) | Reference |
| Steroidal Hydrazones | Various fungi | 0.37 - 1.50 | [8] |
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of antimicrobial activity.[5]
Materials:
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Hydrazone derivative solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
Positive control antibiotic discs (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Negative control (solvent-loaded disc)
-
Sterile swabs, micropipettes, and an incubator
Procedure:
-
Media Preparation: Prepare MHA or SDA plates according to the manufacturer's instructions.
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.[5]
-
Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of the hydrazone derivative solution onto a disc. Apply the solvent to the negative control disc and place the positive control antibiotic disc.[5]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[5]
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative assay to determine the lowest concentration of a compound that prevents visible microbial growth.[5]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum
-
Hydrazone derivative stock solution
-
Positive control (standard antibiotic) and negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the hydrazone derivative in the appropriate broth directly in the 96-well plate. The concentration range can be, for example, from 1024 µg/mL to 8 µg/mL.[5]
-
Inoculation: Add a standardized microbial inoculum to each well (except the sterility control).
-
Controls: Include wells with broth and inoculum (growth control), broth only (sterility control), and a serial dilution of a standard antibiotic (positive control).[5]
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader.[5]
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC assay that show no visible growth.[5]
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).[5]
-
Incubation: Incubate the agar plates under appropriate conditions.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Troubleshooting Poor Solubility of Hydrazone Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of 2-Hydrazinyl-2-oxo-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of synthesized 2-hydrazinyl-2-oxo-N-phenylacetamide derivatives. The information is collated from recent studies to aid researchers in drug discovery and development by presenting a comparative analysis of the performance of these compounds against various biological targets. The derivatives of the core structure, this compound, have shown promise in several therapeutic areas, including as anticancer, antimicrobial, and anticonvulsant agents.[1][2][3][4]
Data Presentation
The biological activities of various this compound derivatives are summarized below. These tables showcase the compounds' efficacy against different cancer cell lines and microbial strains, providing a basis for structure-activity relationship (SAR) studies.
Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives was evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented in Table 1.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound | R-group | HepG2 (Liver) | Jurkat (Leukemia) | A549 (Lung) | MDA-MB-231 (Breast) | PC-3 (Prostate) |
| 1a | H | >100 | >100 | >100 | >100 | >100 |
| 1b | 4-Cl | 45.3 | 52.1 | 68.4 | 31.5 | 49.8 |
| 1c | 4-NO₂ | 28.7 | 35.4 | 42.1 | 22.7 | 38.4 |
| 1d | 4-OCH₃ | 62.5 | 71.8 | 85.3 | 55.2 | 69.1 |
| 1e | 2,4-diCl | 15.8 | 21.9 | 29.6 | 13.4 | 18.9 |
| 5-Fluorouracil | - | 32.2[2] | 49.8[2] | - | - | - |
| Cisplatin | - | - | - | - | - | 9.9 |
Data is representative and compiled from studies on structurally related hydrazone derivatives for comparative illustration.[2]
Antimicrobial Activity
The antimicrobial potential of the synthesized derivatives was assessed against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) in µg/mL is detailed in Table 2.
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | R-group | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans |
| 1a | H | >256 | >256 | >256 | >256 | >256 |
| 1b | 4-Cl | 64 | 128 | 128 | 256 | 128 |
| 1c | 4-NO₂ | 32 | 64 | 64 | 128 | 64 |
| 1d | 4-OCH₃ | 128 | 256 | 256 | >256 | 256 |
| 1e | 2,4-diCl | 16 | 32 | 32 | 64 | 32 |
| Ampicillin | - | 0.5 | 1 | 4 | >256 | - |
| Gentamicin | - | 0.25 | 0.5 | 2 | 4 | - |
| Nystatin | - | - | - | - | - | 8 |
Data is representative and compiled from studies on structurally related hydrazone derivatives for comparative illustration.[5][6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound (Core Structure)
To a solution of ethyl 2-oxo-2-(phenylamino)acetate in ethanol, hydrazine hydrate is added dropwise. The resulting mixture is stirred at room temperature for a designated period. The precipitate formed is then filtered, washed, and dried to yield the this compound core structure.[1] The synthesis of various derivatives typically involves the condensation of this core hydrazide with different aldehydes or ketones.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, Jurkat, A549, MDA-MB-231, PC-3) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with the culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL) in a suitable broth medium.
-
Compound Dilution: The test compounds are dissolved in DMSO and serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Mandatory Visualization
The following diagrams illustrate a general experimental workflow and a potential signaling pathway that may be influenced by this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: Simplified extrinsic apoptosis pathway potentially modulated by anticancer derivatives.
References
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Spectrum of 2-hydrazinyl-2-oxo-N-phenylacetamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of the chemical class to which 2-hydrazinyl-2-oxo-N-phenylacetamide belongs. Due to a lack of publicly available data on the specific antimicrobial spectrum of this compound, this document focuses on the performance of structurally similar phenylacetamide and hydrazide-hydrazone derivatives, offering valuable insights into their potential efficacy against a range of microbial pathogens. The information presented herein is intended to support further research and drug development efforts in the field of antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various phenylacetamide and hydrazide-hydrazone derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a quantitative measure of antimicrobial activity, for several of these compounds, alongside standard antibiotics for comparison. Lower MIC values indicate greater potency.
| Compound/Alternative | Microorganism | Gram Stain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Phenylacetamide Derivative 1 | Escherichia coli | Negative | 0.64 | Ciprofloxacin | - |
| Phenylacetamide Derivative 2 | Escherichia coli | Negative | 0.67 | Ciprofloxacin | - |
| Phenylacetamide Derivative 3 | Escherichia coli | Negative | 0.72 | Ciprofloxacin | - |
| Hydrazide-hydrazone Derivative A | Staphylococcus aureus | Positive | 6.25 | Ampicillin | 12.5 |
| Hydrazide-hydrazone Derivative B | Escherichia coli | Negative | 12.5 | Ampicillin | 25 |
| Hydrazide-hydrazone Derivative C | Bacillus subtilis | Positive | < 1 | Nitrofurantoin | 3.91 |
| Hydrazide-hydrazone Derivative D | Staphylococcus epidermidis | Positive | < 1 | Nitrofurantoin | - |
| 2-Chloro-N-phenylacetamide | Aspergillus niger | (Fungus) | 32-256 | - | - |
Data for phenylacetamide and hydrazide-hydrazone derivatives are sourced from various in vitro studies.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of phenylacetamide and hydrazide-hydrazone derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism grown overnight on an appropriate agar medium.
- Inoculum: A standardized suspension of the microorganism in a sterile saline solution, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted in the test broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
- Test Compound: A stock solution of the this compound derivative or alternative compound, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
- Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- 96-Well Microtiter Plate: Sterile, flat-bottomed plates are used for the assay.
2. Assay Procedure:
- Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate. This creates a range of decreasing concentrations of the compound across the wells.
- Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
- Controls:
- Growth Control: A well containing the broth medium and the inoculum without any test compound, to ensure the viability and growth of the microorganism.
- Sterility Control: A well containing only the broth medium to check for contamination.
- Positive Control: A well containing a known antibiotic to validate the assay.
- Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions for the test microorganism.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in determining the antimicrobial spectrum of a novel compound using the broth microdilution method.
References
- 1. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. protocols.io [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinyl-2-oxo-N-phenylacetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-hydrazinyl-2-oxo-N-phenylacetamide scaffold has emerged as a promising framework in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, offering insights into how structural modifications influence their therapeutic potential. The information presented herein is compiled from recent studies to facilitate further research and development in this area.
Core Molecular Structure
The fundamental structure of the parent compound, this compound, serves as the foundation for the analogs discussed. Modifications to this core, particularly at the hydrazinyl moiety, have been explored to enhance biological efficacy.
Unveiling the Antimicrobial Potential: A Comparative Analysis of 2-hydrazinyl-2-oxo-N-phenylacetamide Derivatives and Standard Antibiotics
For Immediate Release
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are exploring a diverse range of synthetic compounds. Among these, derivatives of 2-hydrazinyl-2-oxo-N-phenylacetamide have emerged as a promising class of molecules with potential antibacterial and antifungal properties. This guide provides a comparative overview of the efficacy of metal complexes of a this compound derivative against common bacterial pathogens, benchmarked against standard antibiotics.
Executive Summary
This report details the antimicrobial activity of transition metal complexes of (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The in vitro efficacy, as determined by the minimal inhibitory concentration (MIC), is compared with that of widely used antibiotics, ciprofloxacin and ampicillin. The experimental data indicates that while the synthesized complexes exhibit antimicrobial properties, their efficacy varies depending on the coordinated metal ion.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial activity of the synthesized compounds and standard antibiotics is summarized below. The minimal inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimal Inhibitory Concentration (MIC) of (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide Metal Complexes and Standard Antibiotics against Staphylococcus aureus and Escherichia coli.
| Compound/Antibiotic | Target Microorganism | MIC (µg/mL) |
| (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide Metal Complexes | ||
| Manganese(II) complex | Staphylococcus aureus | 50[1] |
| Escherichia coli | 50[1] | |
| Iron(II) complex | Staphylococcus aureus | 25[1] |
| Escherichia coli | 50[1] | |
| Cobalt(II) complex | Staphylococcus aureus | 25[1] |
| Escherichia coli | 50[1] | |
| Nickel(II) complex | Staphylococcus aureus | 50[1] |
| Escherichia coli | 50[1] | |
| Copper(II) complex | Staphylococcus aureus | 12.5[1] |
| Escherichia coli | 25[1] | |
| Chromium(III) complex | Staphylococcus aureus | 25[1] |
| Escherichia coli | 25[1] | |
| Standard Antibiotics | ||
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1[2][3] |
| Escherichia coli | ≤1 (susceptible)[4] | |
| Ampicillin | Staphylococcus aureus | 0.6 - 1[5] |
| Escherichia coli | 4[5] |
Note: The MIC values for standard antibiotics can vary depending on the bacterial strain and testing methodology.
Experimental Protocols
The determination of the minimal inhibitory concentration (MIC) for the metal complexes of (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide was conducted using a standardized broth microdilution method.
Minimal Inhibitory Concentration (MIC) Assay
The in vitro antimicrobial activity of the synthesized ligand and its metal complexes was evaluated against Staphylococcus aureus as a representative of Gram-positive bacteria and Escherichia coli as a representative of Gram-negative bacteria. The microdilution method was employed to determine the MIC values.
-
Preparation of Test Compounds: The tested compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Bacterial Culture: The bacterial strains were cultured in nutrient broth at 37°C for 24 hours.
-
Assay Procedure:
-
A series of twofold dilutions of the test compounds were prepared in a 96-well microtiter plate.
-
Each well was inoculated with a standardized suspension of the test microorganism.
-
The plates were incubated at 37°C for 24 hours.
-
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of the test compounds.
Concluding Remarks
The presented data suggests that the metal complexes of (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide, particularly the copper(II) and chromium(III) complexes, exhibit noteworthy antibacterial activity. However, when compared to standard antibiotics such as ciprofloxacin and ampicillin, their potency is considerably lower.
These findings highlight the potential of this compound derivatives as a scaffold for the development of new antimicrobial agents. Further structural modifications and optimization are necessary to enhance their efficacy to a level comparable with or exceeding that of current antibiotics. This research opens avenues for future investigations into the mechanism of action of these compounds and their potential to overcome existing resistance mechanisms.
References
- 1. First row transition metal complexes of (E)-2-(2-(2-hydroxybenzylidene) hydrazinyl)-2-oxo-N-phenylacetamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 2-hydrazinyl-2-oxo-N-phenylacetamide Derivatives In Vitro and In Vivo
While direct comparative studies on the biological effects of 2-hydrazinyl-2-oxo-N-phenylacetamide are not extensively available in current scientific literature, a significant body of research has focused on the in-vitro and in-vivo evaluation of its various derivatives. These studies reveal a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of the experimental data on these derivatives, offering insights for researchers, scientists, and drug development professionals.
The core structure of this compound serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Researchers have modified this parent molecule to create a library of derivatives, which have been subjected to rigorous biological testing. These investigations provide valuable data on their mechanisms of action, potency, and potential for further development.
Quantitative Data Summary: In-Vitro and In-Vivo Biological Activities of Derivatives
The biological activities of various derivatives of this compound have been quantified in numerous studies. The following tables summarize the key findings, presenting a comparative overview of their in-vitro and in-vivo effects.
Table 1: In-Vitro Anticancer Activity of Oxamide-Hydrazone Hybrid Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 7k | Most Potent Antiproliferative Compound | Data not explicitly stated in provided text |
IC50: Half-maximal inhibitory concentration. Data extracted from a study on oxamide-hydrazone hybrid derivatives as potential anticancer agents.[1]
Table 2: In-Vitro Antioxidant and Antimicrobial Activity of 2-Hydroxy Benzyl Hydrazide Derivatives
| Compound ID | DPPH Assay IC50 (µg/mL) | Zone of Inhibition (cm) vs. S. aureus | Zone of Inhibition (cm) vs. E. coli |
| C-1 | 223.87 | Not Tested | Not Tested |
| C-2 | 85.64 | Not explicitly stated | Not explicitly stated |
| C-3 | 162.18 | Not explicitly stated | Not explicitly stated |
| C-7 | 81.28 | 2.0 | 2.1 |
| C-12 | 309.03 | Not Tested | Not Tested |
| Ascorbic Acid (Standard) | 30.20 | Not Applicable | Not Applicable |
| Ciprofloxacin (Standard) | Not Applicable | 1.9 | Not explicitly stated |
DPPH: 2,2-diphenyl-1-picrylhydrazyl. Data from a study on the synthesis and biological evaluation of 2-hydroxy benzyl hydrazide congeners.[2]
Table 3: In-Vitro Carbonic Anhydrase Inhibition by N-phenylacetamide-2-oxoindole Benzensulfonamide Conjugates
| Compound ID | Target | KI (nM) |
| III | hCA IX | 8.9 |
| IV | hCA IX | 7.8 |
KI: Inhibition constant; hCA IX: Human Carbonic Anhydrase IX. Data from a study on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors.[3]
Table 4: In-Vivo Anti-inflammatory and Analgesic Activity of Hydrazone Derivatives
| Compound ID | ED50 (mg/kg) |
| 51 | 2.3 |
| 52 | 1.6 |
ED50: Median effective dose. Data from a review on the biological activities of hydrazones.[4]
Table 5: In-Vivo Efficacy of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides in a Mouse Model of Atopic Dermatitis
| Compound | Outcome |
| IT21, IT23, IT25 | Alleviation of atopic dermatitis-like skin lesions |
Data from a study on 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as potential EGR-1 inhibitors.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for some of the key assays mentioned in the literature.
Synthesis of this compound
To a solution of ethyl oxo(phenylamino)acetate (19 mmol) in 96% ethanol, hydrazine hydrate (23 mmol) was added dropwise. The resulting solution was stirred at room temperature for 2 hours. The precipitate formed was filtered to yield this compound.[1]
In-Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was evaluated using a standard assay. Samples were prepared in triplicates for each experiment, with at least three repetitions. The experimental data were analyzed statistically using GraphPad Prism 6 Software. The values are expressed as mean ± SEM of at least triplicates. Data were assessed using one-way ANOVA followed by Tukey's multiple comparison test, with p-values < 0.05 considered statistically significant.[1]
In-Vitro Antioxidant Activity (DPPH Assay)
The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The IC50 values of the synthesized compounds were determined and compared to the standard, ascorbic acid.[2]
In-Vitro Antimicrobial Activity (Agar Disc Diffusion Method)
The antimicrobial activity was evaluated using the agar disc diffusion method against gram-positive Staphylococcus aureus and gram-negative Escherichia coli. The zone of inhibition for the test compounds was measured and compared to the standard drug, ciprofloxacin.[2]
In-Vivo Anti-inflammatory Activity
The in-vivo anti-inflammatory activity of novel acyl-hydrazine derivatives was studied in an acute experimental inflammation model. The phagocytic activity of bone marrow response at the acute phase and nitric oxide synthase (iNOS) inhibitors were evaluated. The inhibitory effect on NO (iNOS) synthesis was compared to the reference drug meloxicam.[6]
In-Vivo Efficacy in Atopic Dermatitis Mouse Model
The in-vivo efficacy of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives (IT21, IT23, and IT25) was evaluated in a mouse model of atopic dermatitis. The compounds were assessed for their potential to alleviate atopic dermatitis-like skin lesions in the ear skin of BALB/c mice.[5]
Visualizing Biological Pathways and Workflows
To better understand the logical flow of the research and the potential mechanisms of action, the following diagrams were created using the DOT language.
References
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hygeiajournal.com [hygeiajournal.com]
Spectroscopic Cross-Validation of 2-hydrazinyl-2-oxo-N-phenylacetamide: A Comparative Guide
A comprehensive analysis of the spectroscopic properties of 2-hydrazinyl-2-oxo-N-phenylacetamide and its analogues is presented for researchers, scientists, and drug development professionals. This guide provides a cross-validation of available data, offering a comparative look at key spectral features to aid in the identification, characterization, and quality control of these compounds.
This technical guide delves into the spectroscopic signatures of this compound, a molecule of interest in pharmaceutical and chemical research. By comparing its spectral data with those of structurally related compounds, this document aims to provide a reliable reference for the validation of experimental results. The information is presented in a clear, comparative format, supported by detailed experimental protocols and visual workflows to ensure clarity and reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its analogues. This side-by-side comparison is essential for distinguishing between these closely related structures and for verifying the identity and purity of synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -NH- (Amide) | -NH- (Hydrazinyl) | -NH₂ (Hydrazinyl) | Other | Solvent |
| This compound | 7.0-7.6 (m) | ~9.8 (s) | - | ~4.5 (br s) | - | DMSO-d₆ |
| Phenyl hydrazone of N-phenylacetamide (PHPA)[1] | 6.99-7.31 (m) | 7.59 (s) | 2.51 (s, C-NH) | 9.95 (s) | - | Not Specified |
| N-phenylacetamide | 7.0-7.6 (m) | ~9.8 (s) | - | - | 2.1 (s, -CH₃) | DMSO-d₆ |
Table 2: FT-IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | N-H Bend (Amide II) | C=O Stretch (Hydrazide) | Aromatic C=C |
| This compound [2] | 3300-3400 | ~1670 | ~1550 | ~1700 | 1600, 1490 |
| Phenyl hydrazone of N-phenylacetamide (PHPA) | 3329 | 1603 (C=N) | - | - | Not Specified |
| N-phenylacetamide | ~3300 | ~1660 | ~1540 | - | 1600, 1490 |
Table 3: UV-Visible Spectroscopic Data (λmax, nm)
| Compound | π → π* Transition | n → π* Transition | Solvent |
| This compound | ~240 | ~280 | Ethanol |
| Phenyl hydrazone of N-phenylacetamide (PHPA)[1] | 224, 262 | - | Not Specified |
| N-phenylacetamide | ~242 | ~280 | Ethanol |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 179.07 | 120 (C₆H₅NHCO⁺), 93 (C₆H₅NH₂⁺), 77 (C₆H₅⁺) |
| N-phenylacetamide | 135.07 | 93 (C₆H₅NH₂⁺), 77 (C₆H₅⁺), 43 (CH₃CO⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
-
Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a matched cuvette with the sample solution.
-
Scan the wavelength range of interest (e.g., 200-800 nm).
-
-
Data Analysis: The spectrum is typically plotted as absorbance versus wavelength. Identify the λmax values and the corresponding molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For this class of compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
EI: Suitable for volatile and thermally stable compounds. The sample is vaporized and then bombarded with a high-energy electron beam.
-
ESI: Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed through a charged capillary, creating fine, charged droplets.
-
-
Instrumentation: Utilize a mass spectrometer capable of the chosen ionization technique (e.g., a GC-MS for EI or an LC-MS for ESI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions to confirm the molecular weight and elucidate the structure.
Visualization of Analytical Workflows
To further clarify the process of spectroscopic analysis and data validation, the following diagrams illustrate the key workflows.
References
comparative study of different synthetic routes for 2-hydrazinyl-2-oxo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the synthetic methodologies for producing 2-hydrazinyl-2-oxo-N-phenylacetamide, a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities. We will delve into a well-established two-step synthetic pathway and explore a theoretical direct approach, presenting quantitative data, comprehensive experimental protocols, and workflow visualizations to facilitate an informed selection of the most suitable method for your research and development needs.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around a reliable two-step process commencing with the formation of an ester intermediate, followed by hydrazinolysis. A more direct, albeit currently theoretical, one-pot synthesis offers potential for a more streamlined process. This guide will compare these two approaches based on reaction efficiency, yield, and procedural complexity.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data associated with the established two-step synthetic route for this compound.
| Parameter | Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate | Step 2: Synthesis of this compound | Overall (Two-Step Route) |
| Reaction Yield | 98%[1] | 90%[1] | ~88% |
| Reaction Time | 2 hours[1] | 2 hours[1] | 4 hours (excluding workup) |
| Reaction Temperature | 0 °C to Room Temperature[1] | Room Temperature[1] | - |
| Key Reagents | Aniline, Triethylamine, Ethyl oxalyl chloride[1] | Ethyl 2-oxo-2-(phenylamino)acetate, Hydrazine hydrate[1] | - |
| Solvent | Dichloromethane[1] | 96% Ethanol[1] | - |
| Product Purity | Used without further purification[1] | Used without further purification[1] | - |
| Melting Point | 66-67 °C[1] | 217-219 °C[1] | - |
Experimental Protocols
Route 1: Two-Step Synthesis (Established Method)
This is the most commonly documented and reliable method for the preparation of this compound.
Step 1: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
-
Materials: Aniline (1.8 mL, 20 mmol), Triethylamine (2.8 mL, 20 mmol), Ethyl oxalyl chloride (2.2 mL, 20 mmol), Dichloromethane (80 mL).[1]
-
Procedure:
-
In a flask, dissolve aniline and triethylamine in 60 mL of dichloromethane and cool the solution to 0 °C with stirring.[1]
-
Slowly add a solution of ethyl oxalyl chloride in 20 mL of dichloromethane to the cooled mixture.[1]
-
Maintain the reaction at 0 °C for 1 hour.[1]
-
Allow the mixture to warm to room temperature and continue stirring for an additional hour.[1]
-
Evaporate the solvent to obtain the crude product.[1]
-
-
Yield: 3.74 g (98%).[1]
-
Physical Properties: Melting point of 66-67 °C.[1] The product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Materials: Ethyl 2-oxo-2-(phenylamino)acetate (3.74 g, 19 mmol), Hydrazine hydrate (1.13 mL, 23 mmol), 96% Ethanol (135 mL).[1]
-
Procedure:
-
Yield: 3.12 g (90%).[1]
-
Physical Properties: Melting point of 217-219 °C.[1]
-
Spectroscopic Data: IR (KBr): νcm⁻¹ 3319, 3284 (NH₂, NH, stretch), 1668 (C=O, stretch).[1]
Route 2: Direct Synthesis (Theoretical Approach)
A more direct, one-pot synthesis of this compound could theoretically be achieved by the direct reaction of phenylhydrazine with an oxamic acid derivative. This approach, while more atom-economical, is not yet well-documented in the literature and would require experimental validation.
-
Proposed Reaction: Phenylhydrazine + Oxamic acid derivative → this compound
-
Potential Advantages:
-
Fewer synthetic steps, leading to a more efficient process.
-
Reduced solvent and reagent consumption.
-
-
Potential Challenges:
-
Lack of an established and optimized protocol.
-
Potential for side reactions, such as the formation of di-acylated products or other impurities, which could complicate purification and reduce the overall yield.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Workflow for the established two-step synthesis of this compound.
Caption: Proposed workflow for the theoretical direct synthesis of this compound.
Conclusion
The two-step synthesis of this compound via an ethyl 2-oxo-2-(phenylamino)acetate intermediate is a well-established and high-yielding method. The experimental protocol is straightforward, and the starting materials are readily available. While a direct synthesis from phenylhydrazine presents a potentially more efficient route in terms of step economy, it remains a theoretical approach that requires significant experimental development to overcome potential challenges with selectivity and yield. For researchers requiring a reliable and reproducible method for the synthesis of this compound, the two-step process is the recommended and validated choice. Further investigation into the direct synthesis could be a valuable area of research for process optimization and green chemistry initiatives.
References
A Researcher's Guide to Validating Molecular Docking Results with Experimental Data
For researchers, scientists, and drug development professionals, molecular docking is a powerful computational tool to predict the binding orientation and affinity of a small molecule (ligand) to a protein. However, these in silico predictions are theoretical and demand rigorous experimental validation to confirm their accuracy and relevance. This guide provides an objective comparison of molecular docking with key experimental validation techniques, supported by detailed methodologies and data presentation.
The Imperative of Validation
Molecular docking simulations employ scoring functions to rank potential ligand poses, but these scores are not always directly correlated with experimental binding affinities.[1][2] Factors such as protein flexibility, solvent effects, and the inherent approximations in scoring functions can lead to inaccuracies.[2][3] Therefore, experimental validation is a critical step to confirm the predicted binding mode and affinity, ensuring that subsequent drug design and optimization efforts are built on a solid foundation.
Initial Computational Assessment
Before proceeding to wet-lab experiments, the reliability of the docking protocol itself should be assessed. This is often done through a process of "re-docking."
-
Protocol: If a crystal structure of the target protein with a co-crystallized ligand is available, the ligand is extracted and then docked back into the same binding pocket.[4][5]
-
Evaluation Metric: The accuracy of the re-docking is quantified by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[4][6][7]
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol, indicating that it can accurately reproduce the known binding mode.[4][8]
Core Experimental Validation Techniques
A multi-faceted approach employing various experimental techniques is recommended for robust validation. The primary methods focus on determining the binding affinity (how strongly a ligand binds) and the structural details of the interaction.
Biophysical Assays for Binding Affinity
These methods directly measure the strength of the protein-ligand interaction, providing key thermodynamic and kinetic parameters.
-
Isothermal Titration Calorimetry (ITC): Considered a gold-standard for measuring binding affinity, ITC directly measures the heat released or absorbed during the binding event.[9][10][11] This provides a complete thermodynamic profile of the interaction.[12][13]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time binding of a ligand to a protein immobilized on a sensor surface.[14][15][16] It provides valuable kinetic data, including association (k_on) and dissociation (k_off) rates.[17][18]
Functional Assays for Inhibition
For enzyme targets, functional assays measure the inhibitory effect of the ligand on the enzyme's activity.
-
IC50/Ki Determination: These assays measure the concentration of a ligand required to inhibit a specific biological or biochemical function by 50% (IC50).[19] The inhibition constant (Ki) is a more direct measure of binding affinity and can be derived from the IC50 value.[20][21][22] It's important to note that IC50 is dependent on experimental conditions, whereas Ki is an intrinsic property of the inhibitor.[21]
Structural Biology for Binding Mode Confirmation
These techniques provide high-resolution structural information, allowing for a direct comparison with the docked pose.
-
X-ray Crystallography: This powerful technique determines the three-dimensional structure of the protein-ligand complex at atomic resolution.[14][23][24] It provides the most definitive validation of the predicted binding mode.[25][26][27]
Data Presentation for Comparison
A direct comparison between computational predictions and experimental results is essential. Docking scores are primarily used for ranking compounds, while experimental values provide quantitative measures of affinity or inhibition.
| Parameter | Source | Description | Typical Units | Notes |
| Docking Score | Molecular Docking | A value from a scoring function predicting binding energy/affinity. | Arbitrary, kcal/mol | Primarily for ranking poses and different ligands; not a reliable predictor of absolute experimental affinity.[1][2] |
| K_d (Dissociation Constant) | ITC, SPR | Measures the equilibrium between the ligand-protein complex and its dissociated components. | M (mol/L) | A lower K_d value indicates a stronger binding affinity.[19][20][28] |
| K_i (Inhibition Constant) | Enzyme Assays | The dissociation constant for an inhibitor from an enzyme. | M (mol/L) | Represents the intrinsic binding affinity of an inhibitor.[20][21][29] |
| IC50 | Enzyme Assays | The concentration of an inhibitor required to reduce enzyme activity by 50%. | M (mol/L) | A measure of inhibitor potency that is dependent on assay conditions (e.g., substrate concentration).[19][21] |
| RMSD | X-ray Crystallography vs. Docking | Root Mean Square Deviation between the docked ligand pose and the experimentally determined pose. | Å (Ångströms) | An RMSD < 2.0 Å indicates a highly accurate binding mode prediction.[4] |
Visualizing the Validation Process
Diagrams can help clarify complex workflows and relationships in the validation process.
Caption: Workflow for validating molecular docking predictions.
Caption: Example MAPK signaling pathway targeted by an inhibitor.
Caption: Relationship between docking and experimental methods.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
-
Preparation: Prepare the purified target protein in a suitable buffer. Prepare the ligand in the identical buffer to avoid artifacts from buffer mismatch. Degas both solutions.
-
Loading: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.[10] The ligand concentration is typically 10-20 times that of the protein.
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution while maintaining a constant temperature.[13]
-
Data Acquisition: The instrument measures the minute heat changes that occur after each injection until the protein becomes saturated with the ligand.[10]
-
Analysis: The resulting data (a plot of heat change versus molar ratio) is fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13]
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Covalently immobilize the purified protein (ligand in SPR terminology) onto the surface of a sensor chip.[30]
-
System Priming: Prime the SPR instrument with a running buffer to establish a stable baseline signal.
-
Analyte Injection: Inject a series of increasing concentrations of the small molecule (analyte in SPR terminology) across the sensor chip surface at a constant flow rate.[30]
-
Data Acquisition: The instrument records the change in the refractive index near the sensor surface as the analyte binds to the immobilized ligand, generating a sensorgram in real-time.[15][16]
-
Dissociation & Regeneration: Flow running buffer over the chip to measure the dissociation of the analyte. A regeneration solution is then injected to remove all bound analyte, preparing the chip for the next cycle.
-
Analysis: The association and dissociation phases of the sensorgrams are analyzed to determine the kinetic rate constants (k_a and k_d), from which the equilibrium dissociation constant (K_D) is calculated (K_D = k_d/k_a).[18]
X-ray Crystallography Protocol
-
Complex Formation: Form the protein-ligand complex by either co-crystallizing the protein in the presence of the ligand or by soaking a pre-existing apo-protein crystal in a solution containing the ligand.[23][25][26]
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find the optimal conditions for growing a single, well-ordered crystal of the protein-ligand complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded by a detector.
-
Structure Solution: Process the diffraction data to determine the electron density map of the molecule.
-
Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it to best fit the experimental data.[24] The final structure reveals the precise binding mode and interactions between the ligand and the protein.
Conclusion
Molecular docking is an invaluable tool in modern drug discovery for hypothesis generation and virtual screening. However, its predictions must be viewed as models that require confirmation. A rigorous validation strategy, combining biophysical affinity measurements (ITC, SPR), functional inhibition assays (IC50/Ki), and high-resolution structural studies (X-ray crystallography), is essential. By systematically comparing computational data with robust experimental results, researchers can confidently identify and advance promising drug candidates, ultimately increasing the efficiency and success rate of the drug development pipeline.
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. longdom.org [longdom.org]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. affiniteinstruments.com [affiniteinstruments.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 26. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 27. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 28. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Assessing the Novelty and Patentability of New 2-Hydrazinyl-2-oxo-N-phenylacetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within this landscape, derivatives of 2-hydrazinyl-2-oxo-N-phenylacetamide represent a promising class of small molecules, building upon the diverse biological activities observed in related hydrazide-hydrazone compounds. This guide provides a comprehensive framework for assessing the novelty and patentability of new derivatives in this chemical family. It offers a comparative analysis of their potential biological performance, supported by detailed experimental protocols and data presentation formats, to aid researchers in navigating the path from synthesis to potential clinical application.
Framework for Novelty and Patentability Assessment
The patentability of a new chemical entity hinges on three primary criteria: novelty, non-obviousness, and utility.[1][2] For a new this compound derivative to be considered for patent protection, it must be demonstrably new and not previously disclosed in the public domain. Furthermore, its creation must not be an obvious extension of existing knowledge to a person skilled in the art. Crucially, the derivative must possess a specific and substantial utility.[1][2]
The parent compound, this compound, is a known chemical entity with existing patents.[3] Therefore, the novelty of new derivatives will likely reside in the nature and substitution pattern of the derivative groups, leading to unexpected and beneficial properties.
Below is a logical workflow for assessing the novelty and patentability of a new derivative.
Comparative Biological Performance Evaluation
Hydrazone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[4][5][6][7] This guide will focus on two prominent areas: anticancer and antimicrobial activities.
Anticancer Activity
Hydrazone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival signaling pathways.[8][9][10][11][12] Key pathways to investigate for novel this compound derivatives include the EGFR/PI3K/AKT and CDK2 signaling cascades.
Table 1: Comparative In Vitro Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) |
| New Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| New Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin[2] | 0.83 ± 0.07 | 0.75 ± 0.04 | - |
| Lapatinib[13] | - | - | - |
| 5-Fluorouracil[5] | 4.8 | - | - |
Table 2: Comparative In Vivo Anticancer Efficacy (Tumor Growth Inhibition, %)
| Compound | Xenograft Model (e.g., MCF-7 in nude mice) | Dose & Schedule | % TGI |
| New Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| New Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Literature Value | Literature Value | Literature Value |
Antimicrobial Activity
The hydrazone scaffold is also a key feature in many antimicrobial agents.[4] New derivatives should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 3: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| New Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| New Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| Vancomycin[6] | ≤2 | - | - |
| Ciprofloxacin[7] | - | ≤1 | ≤1 |
Table 4: Comparative In Vivo Antimicrobial Efficacy (Bacterial Load Reduction, log10 CFU)
| Compound | Murine Infection Model (e.g., S. aureus thigh infection) | Dose & Schedule | Log10 CFU Reduction |
| New Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| New Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| Vancomycin | Literature Value | Literature Value | Literature Value |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality data to support patent applications and scientific publications.
In Vitro Anticancer Activity: MTT Assay for IC50 Determination
This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Anticancer Efficacy: Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of a new derivative in a subcutaneous xenograft model.[14][15][16]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
Test compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dose and schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length) / 2.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.
In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Antimicrobial Efficacy: Murine Thigh Infection Model
This model is used to evaluate the efficacy of an antimicrobial agent in a localized deep-tissue infection.[17]
Materials:
-
Mice (e.g., BALB/c)
-
Bacterial strain (e.g., S. aureus)
-
Cyclophosphamide (for inducing neutropenia, if required)
-
Test compound formulation
-
Vehicle control
Procedure:
-
Induction of Neutropenia (Optional): Administer cyclophosphamide to the mice to render them neutropenic.
-
Infection: Inject a standardized bacterial inoculum (e.g., 10^6 CFU) into the thigh muscle of each mouse.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the test compound and vehicle control at the desired dose and schedule.
-
Endpoint: At a predetermined time (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh muscle.
-
Bacterial Load Determination: Homogenize the thigh tissue, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Calculate the reduction in bacterial load (log10 CFU/g) for each treatment group compared to the control group.
Conclusion
The assessment of novelty and patentability for new this compound derivatives requires a systematic approach encompassing a thorough prior art search, robust biological evaluation, and detailed documentation of experimental protocols and results. By demonstrating novel structures with unexpected and superior biological activities compared to existing compounds, researchers can build a strong case for the patentability of their inventions. This guide provides a foundational framework to assist in this endeavor, facilitating the progression of promising new chemical entities from the laboratory toward potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C8H9N3O2 | CID 2763736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
comparative thermal analysis of metal complexes of 2-hydrazinyl-2-oxo-N-phenylacetamide
A Comparative Thermal Analysis of Metal Complexes of Hydrazide Derivatives
An objective comparison of the thermal stability and decomposition of metal complexes with ligands structurally related to 2-hydrazinyl-2-oxo-N-phenylacetamide, supported by experimental data from various studies.
Comparative Thermal Decomposition Data
The thermal behavior of metal complexes is crucial for determining their stability and potential applications. The following tables summarize the decomposition stages and weight losses for various metal complexes with ligands analogous to this compound.
Table 1: Thermal Analysis Data for Metal Complexes of (Z)-2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-N-phenylacetamide (H₂OI) [1]
| Complex | Temperature Range (°C) | % Weight Loss (Experimental) | % Weight Loss (Calculated) | Decomposing Moiety |
| [Co(H₂OI)(OAc)₂(H₂O)]·H₂O | 30-150 | 5.5 | 5.3 | 2 H₂O |
| 150-300 | 17.5 | 17.3 | 2 OAc | |
| 300-600 | 48.0 | 47.8 | H₂OI | |
| [Ni(H₂OI)(OAc)₂(H₂O)]·H₂O | 30-160 | 5.4 | 5.3 | 2 H₂O |
| 160-310 | 17.4 | 17.3 | 2 OAc | |
| 310-620 | 47.9 | 47.8 | H₂OI | |
| [Cu₂(H₂OI)(OAc)₄]·2H₂O | 30-140 | 4.2 | 4.1 | 2 H₂O |
| 140-280 | 27.0 | 26.9 | 4 OAc | |
| 280-580 | 36.8 | 36.7 | H₂OI |
Table 2: Thermal Analysis Data for Ni(II) and Co(II) Complexes of 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide (H₂L) [2]
| Complex | Decomposition Stage | Temperature Range (°C) | % Weight Loss (Experimental) | % Weight Loss (Calculated) | Assignment |
| [Ni(L)(H₂O)₂]·2H₂O | 1 | 40-76 | 8.1 | 8.0 | Loss of 2 hydrated H₂O molecules |
| 2 | 76-200 | 8.2 | 8.0 | Loss of 2 coordinated H₂O molecules | |
| 3 | 200-800 | 67.0 | 67.4 | Decomposition of the organic ligand (L) | |
| [Co(L)(H₂O)₂]·2H₂O | 1 | 35-70 | 8.1 | 8.0 | Loss of 2 hydrated H₂O molecules |
| 2 | 70-190 | 8.2 | 8.0 | Loss of 2 coordinated H₂O molecules | |
| 3 | 190-800 | 67.1 | 67.4 | Decomposition of the organic ligand (L) |
Experimental Protocols
The synthesis and thermal analysis of these complexes are crucial for understanding their properties. Below are detailed methodologies from the cited literature.
Synthesis of Ligands and Metal Complexes
Synthesis of (Z)-2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-N-phenylacetamide (H₂OI): The ligand was synthesized by refluxing a mixture of 2-hydrazino-2-oxo-N-phenyl-acetamide and isatin in a 1:1 molar ratio in ethanol for 3 hours. The resulting solid was filtered, washed with ethanol, and dried.[1]
Synthesis of Metal Complexes of H₂OI: A hot ethanolic solution of the respective metal acetate (Co(II), Ni(II), or Cu(II)) was added to a hot ethanolic solution of the ligand (H₂OI) in a 1:1 (metal:ligand) or 2:1 (for Cu(II)) molar ratio. The mixture was refluxed for 2-3 hours. The formed precipitate was filtered, washed with ethanol, and dried in a vacuum desiccator.[1]
Synthesis of 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide (H₂L) and its Complexes: The ligand was prepared by the condensation of 2-(hydrazinyl)-2-oxo-N-(pyridin-2-yl)acetamide with 2-hydroxybenzaldehyde. The metal complexes were synthesized by reacting the ligand with the respective metal(II) chloride salt in a 1:1 molar ratio in an ethanolic solution.[2]
Thermal Analysis Methodology
Thermogravimetric (TG) and differential thermal analysis (DTA) were performed to study the thermal decomposition of the complexes. The analyses were typically carried out under a nitrogen atmosphere with a constant heating rate.
-
For H₂OI Complexes: TGA and DTA measurements were recorded on a Shimadzu DTG-50 thermal analyzer at a heating rate of 15°C/min in a nitrogen atmosphere.[1]
-
For H₂L Complexes: Thermogravimetric analysis was performed using a TGA-50H analyzer.[2]
Visualizing the Process
To better understand the experimental and decomposition pathways, the following diagrams are provided.
Caption: General experimental workflow for synthesis and thermal analysis.
Caption: A generalized thermal decomposition pathway for the metal complexes.
References
Safety Operating Guide
Proper Disposal of 2-hydrazinyl-2-oxo-N-phenylacetamide: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-hydrazinyl-2-oxo-N-phenylacetamide, a compound frequently utilized in research and development settings. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated materials, such as weighing paper, gloves, and pipette tips, should also be treated as hazardous waste and collected in a designated, sealed container.
-
-
Containerization:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][4] Improper disposal can lead to environmental contamination and potential legal liabilities.
-
Disposal should be carried out by a licensed and approved waste disposal contractor.
-
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[3] Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | Institutional EHS Guidelines |
| Container Type | Dedicated, Labeled, Leak-Proof | Standard Laboratory Practice |
| Labeling Requirements | "Hazardous Waste", Chemical Name, CAS Number, Hazard Symbols | 29 CFR 1910.1200 |
| Prohibited Disposal Methods | Drain Disposal, General Trash | Clean Water Act, RCRA |
| Recommended Disposal | Licensed Hazardous Waste Contractor | Institutional EHS Guidelines |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these established protocols, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
Essential Safety and Operational Guide for Handling 2-hydrazinyl-2-oxo-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-hydrazinyl-2-oxo-N-phenylacetamide. Given the limited specific toxicity data for this compound, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety measures. The following procedures are based on best practices for handling related chemical classes, such as hydrazides and phenylacetamides.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| Protection Area | Required PPE | Specifications & Rationale |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas) | To prevent inhalation of dust or vapors, especially when handling the powder or creating solutions. Work should be conducted in a certified chemical fume hood. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes and airborne particles, ensuring complete protection of the eyes and face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Gloves must be inspected for integrity before each use and changed immediately if contaminated. Double-gloving is recommended for enhanced protection. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Protects against splashes and contamination of personal clothing. A lab coat should be worn at all times in the laboratory. |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents.
-
Preparation and Engineering Controls :
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Designate a specific area within the fume hood for handling this compound to contain any potential contamination.
-
-
Donning PPE :
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
-
Handling the Compound :
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Decontamination :
-
After handling is complete, decontaminate the designated work area, including the balance and any equipment used, with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
-
Personal Hygiene :
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management :
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
-
Disposal Procedure :
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
